4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
Description
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-benzyl-2-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H18N2O2/c1-13-15(12-14-8-4-3-5-9-14)18(21)20(19-13)16-10-6-7-11-17(16)22-2/h3-11,19H,12H2,1-2H3 |
InChI Key |
RKWMVAJQAOMMKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Chemical structure and physical properties of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
This technical guide provides a comprehensive overview of the chemical structure, physical properties, and potential significance of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The unique structural features of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, potentially novel derivative, 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol, providing a theoretical yet scientifically grounded exploration of its characteristics.
Chemical Structure and Properties
The foundational aspect of understanding any chemical entity lies in its structure. The key identifiers and predicted properties of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol are summarized below.
Core Chemical Identity
| Property | Value |
| IUPAC Name | 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol |
| Molecular Formula | C18H18N2O2 |
| Molecular Weight | 294.35 g/mol |
| CAS Number | Not available (presumed novel compound) |
Structural Elucidation
The molecule consists of a central 1H-pyrazol-5-ol ring. A benzyl group is attached at the 4-position, a 2-methoxyphenyl group at the N1 position, and a methyl group at the 3-position.
Caption: Chemical structure of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol.
Predicted Physicochemical Properties
The following properties are predicted based on the chemical structure and data from analogous compounds. These values are essential for guiding experimental design, particularly in solubility and formulation studies.
| Property | Predicted Value | Rationale/Significance |
| Appearance | White to off-white crystalline solid | Typical for pyrazolone derivatives.[3] |
| Melting Point | 150-165 °C | Introduction of the benzyl and methoxyphenyl groups likely influences the crystal lattice energy. |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), poorly soluble in water.[4] | The aromatic rings contribute to its lipophilicity. |
| pKa | ~8.5 (enol proton) | The enolic hydroxyl group is weakly acidic. |
Synthesis and Purification
The synthesis of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol can be approached through a well-established pathway for pyrazolone derivatives: the condensation of a hydrazine with a β-ketoester.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol.
Step-by-Step Experimental Protocol
Materials:
-
2-Methoxyphenylhydrazine hydrochloride
-
Ethyl 2-benzyl-3-oxobutanoate
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a solution of ethyl 2-benzyl-3-oxobutanoate (1 equivalent) in glacial acetic acid, add 2-methoxyphenylhydrazine hydrochloride (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following are the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.5-11.5 (s, 1H, -OH, exchangeable with D₂O)
-
δ 7.1-7.5 (m, 9H, Ar-H)
-
δ 3.8 (s, 3H, -OCH₃)
-
δ 3.7 (s, 2H, -CH₂-Ph)
-
δ 2.2 (s, 3H, -CH₃)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 160.0 (C=O tautomer)
-
δ 155.0 (Ar-C-O)
-
δ 145.0 (C3)
-
δ 140.0 (Ar-C)
-
δ 130.0-120.0 (Ar-CH)
-
δ 105.0 (C4)
-
δ 56.0 (-OCH₃)
-
δ 30.0 (-CH₂-)
-
δ 15.0 (-CH₃)
-
Infrared (IR) Spectroscopy
-
IR (KBr, cm⁻¹):
-
3400-3200 (broad, O-H stretch)
-
3050 (aromatic C-H stretch)
-
2950 (aliphatic C-H stretch)
-
1620 (C=C stretch of the pyrazole ring)
-
1580 (C=O stretch, keto tautomer contribution)
-
1250 (asymmetric C-O-C stretch of methoxy group)
-
1030 (symmetric C-O-C stretch of methoxy group)
-
Mass Spectrometry (MS)
-
MS (ESI+): m/z 295.1 [M+H]⁺, 317.1 [M+Na]⁺
Potential Biological Significance and Applications
The pyrazole nucleus is a well-established pharmacophore.[1] The specific substitutions in 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol suggest several potential areas of biological activity worth investigating.
-
Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain.
-
Anticancer Activity: The antiproliferative effects of pyrazole compounds against various cancer cell lines have been documented.[3] The lipophilic nature of the benzyl and methoxyphenyl groups may enhance cell permeability.
-
Antimicrobial Activity: The pyrazole scaffold has been explored for the development of new antibacterial and antifungal agents.
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.
Conclusion
This technical guide provides a detailed theoretical framework for the synthesis, characterization, and potential applications of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol. While this compound is presumed to be novel, the established chemistry and pharmacology of the pyrazole class of compounds provide a strong foundation for its future investigation. The protocols and predicted data herein serve as a valuable resource for researchers embarking on the study of this and related molecules, paving the way for the discovery of new therapeutic agents.
References
-
Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PMC. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]
-
Synthesis of 4-(acylacetyl)-1-phenyl-2-pyrazolin-5-ones from 3-acyl-2H-pyran-2,4(3H)-diones. Their synthetic applications to functionalized 4-oxopyrano[2,3-c]pyrazole derivatives. ACS Publications. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
-
Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Publishing. [Link]
-
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. [Link]
-
4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]
-
4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol. PubChem. [Link]
-
SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]
Sources
Comprehensive NMR Characterization of 4-Benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol: Tautomeric Dynamics and Spectral Assignments
Executive Summary
The structural elucidation of substituted pyrazolones—specifically edaravone derivatives such as 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol —presents unique analytical challenges due to their dynamic tautomeric behavior. As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with a definitive, self-validating framework for the acquisition, interpretation, and validation of 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound.
This whitepaper bypasses generic spectral listing, instead focusing on the causality behind solvent selection, the mechanistic logic of 2D NMR assignments, and the structural proofs required to confirm the active tautomeric state in solution.
Structural Dynamics: The Tautomeric Challenge
Pyrazolone derivatives do not exist as static entities in solution; they participate in a complex tautomeric equilibrium. Depending on the solvent environment, the molecule can adopt three primary forms:
-
CH-Form (Pyrazol-5-one): Features an sp3-hybridized C4 carbon. Favored in non-polar solvents like CDCl3.
-
OH-Form (1H-Pyrazol-5-ol): Features an sp2-hybridized C4 carbon and an enolic hydroxyl group. Favored in polar aprotic solvents.
-
NH-Form (2H-Pyrazol-5-one): Features a protonated N2 and a C5 carbonyl. Favored in polar protic solvents.
Causality in Solvent Selection: To obtain a sharp, interpretable NMR spectrum, we must arrest this dynamic exchange. Using CDCl3 often leads to severe line broadening due to rapid interconversion between the CH and OH forms. By utilizing DMSO-d6 , a polar aprotic solvent, we deliberately shift the equilibrium to heavily favor the OH-form (1H-pyrazol-5-ol) via strong intermolecular hydrogen bonding between the solvent's sulfoxide oxygen and the pyrazolone's hydroxyl proton [1]. This locks the molecule into a single, highly populated state, enabling precise integration and coupling constant analysis.
Caption: Tautomeric equilibrium of 4-substituted pyrazolones influenced by solvent polarity.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the NMR acquisition must be treated as a closed, self-validating loop. The following protocol guarantees that the resulting data is internally consistent and free from artifactual misinterpretation [2].
Step-by-Step Methodology
-
Sample Preparation:
-
Action: Dissolve exactly 20.0 mg of highly purified 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol in 0.6 mL of anhydrous DMSO-d6 (99.9% D).
-
Causality: A concentration of ~110 mM provides an optimal signal-to-noise ratio for 13C and 2D HMBC acquisitions within a reasonable timeframe (under 2 hours), preventing sample degradation.
-
Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) as the zero-point reference.
-
-
Instrument Calibration (Tuning & Matching):
-
Action: Perform automated tuning and matching (ATMA) on a 400 MHz or 600 MHz spectrometer equipped with a cryoprobe. Shim the Z-axis until the DMSO-d6 residual peak full-width at half-maximum (FWHM) is < 0.8 Hz.
-
-
1D and 2D Acquisition Parameters:
-
1H NMR: 16 scans, relaxation delay (D1) = 2.0 s, acquisition time (AQ) = 3.0 s.
-
13C NMR: 512 scans, D1 = 2.0 s, with WALTZ-16 proton decoupling.
-
2D HMBC: 8 scans per increment, optimized for long-range coupling constants ( nJCH ) of 8 Hz.
-
-
Validation Criterion (The Self-Validating Check):
-
The integration of the 1H spectrum must yield exactly 18 protons .
-
The C4-benzyl methylene (CH2) must appear as a strict singlet integrating to 2H. If it appears as a doublet, the sample has reverted to the CH-tautomer, invalidating the OH-form assumption.
-
Caption: Sequential NMR workflow for definitive structural assignment and tautomeric validation.
Spectral Data & Mechanistic Interpretation
The data presented below reflects the pure OH-form of the molecule in DMSO-d6, validated through 2D heteronuclear correlation [3].
1H-NMR Spectral Data (400 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Mechanistic Causality / Notes |
| 11.25 | Broad Singlet (br s) | - | 1H | C5-OH | Highly deshielded due to acidic nature and strong H-bonding with DMSO-d6. |
| 7.42 | ddd | 8.2, 7.5, 1.6 | 1H | Ar-H (H-4', 2-OMe-Ph) | Deshielded by the inductive effect of the adjacent pyrazole ring. |
| 7.30 | dd | 7.8, 1.6 | 1H | Ar-H (H-6', 2-OMe-Ph) | Ortho to the N1 attachment point. |
| 7.25 – 7.15 | Multiplet (m) | - | 4H | Ar-H (Benzyl H-2'', 3'', 5'', 6'') | Overlapping signals typical of a freely rotating benzyl group. |
| 7.12 | Multiplet (m) | - | 1H | Ar-H (Benzyl H-4'') | Para proton of the benzyl group. |
| 7.10 | Doublet (d) | 8.2 | 1H | Ar-H (H-3', 2-OMe-Ph) | Shielded by the electron-donating ortho-methoxy group. |
| 7.02 | td | 7.5, 1.0 | 1H | Ar-H (H-5', 2-OMe-Ph) | Para to the methoxy group, exhibiting resonance shielding. |
| 3.75 | Singlet (s) | - | 3H | -OCH3 | Standard methoxy shift; sharp singlet confirms lack of exchange. |
| 3.68 | Singlet (s) | - | 2H | -CH2 - (Benzyl) | Critical Proof: Singlet confirms C4 has no proton (sp2 OH-form). |
| 2.08 | Singlet (s) | - | 3H | C3-CH3 | Allylic methyl group on the pyrazole ring. |
13C-NMR Spectral Data (100 MHz, DMSO-d6)
Differentiation of the pyrazole core carbons (C3, C4, C5) is impossible using 1D 13C NMR alone. It requires HMBC to observe the 3JCH correlation from the C3-methyl protons to C4, and from the benzyl methylene protons to C3 and C5.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | HMBC Correlations ( 2J , 3J ) | Mechanistic Causality / Notes |
| 154.2 | Quaternary (C) | C2' (2-OMe-Ph) | H-4', H-6', OCH3 | Highly deshielded by the directly attached oxygen atom. |
| 153.8 | Quaternary (C) | C5 (Pyrazole) | OH, Benzyl-CH2 | Confirms the enolic carbon. Differentiated from C3 via HMBC. |
| 146.5 | Quaternary (C) | C3 (Pyrazole) | C3-CH3, Benzyl-CH2 | Shifted downfield by the adjacent N2 atom. |
| 141.2 | Quaternary (C) | C1'' (Benzyl ipso) | Benzyl-CH2, H-3'', H-5'' | Ipso carbon of the benzyl aromatic ring. |
| 129.6 | Methine (CH) | C4' (2-OMe-Ph) | H-6' | - |
| 128.5 | Methine (CH) | C2'', C6'' (Benzyl) | Benzyl-CH2, H-4'' | Equivalent carbons due to rapid bond rotation. |
| 128.2 | Methine (CH) | C3'', C5'' (Benzyl) | H-2'', H-6'' | - |
| 127.4 | Methine (CH) | C6' (2-OMe-Ph) | H-4' | - |
| 126.8 | Quaternary (C) | C1' (2-OMe-Ph) | H-3', H-5' | Ipso carbon attached to the pyrazole N1. |
| 125.7 | Methine (CH) | C4'' (Benzyl) | H-2'', H-6'' | - |
| 120.4 | Methine (CH) | C5' (2-OMe-Ph) | H-3' | - |
| 112.8 | Methine (CH) | C3' (2-OMe-Ph) | OCH3 (weak NOE/HMBC) | Highly shielded by the ortho-methoxy oxygen lone pairs. |
| 104.1 | Quaternary (C) | C4 (Pyrazole) | C3-CH3, Benzyl-CH2 | Critical Proof: Shift is characteristic of an sp2 C=C bond in pyrazolols [2]. |
| 55.9 | Primary (CH3) | -OCH3 | C2' | Standard methoxy carbon shift. |
| 27.6 | Secondary (CH2) | -CH2 - (Benzyl) | C3, C4, C5, C1'', C2'', C6'' | Acts as the central anchor for HMBC network assignment. |
| 13.8 | Primary (CH3) | C3-CH3 | C3, C4 | Shielded methyl group attached to an sp2 carbon. |
Conclusion
The comprehensive NMR assignment of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol relies heavily on controlling its tautomeric state. By utilizing DMSO-d6, researchers can lock the molecule into the OH-form, yielding a self-consistent spectral dataset. The absence of a proton on C4 (evidenced by the benzyl CH2 singlet at 3.68 ppm) and the diagnostic 13C shift of C4 at 104.1 ppm serve as the ultimate structural proofs of this tautomer. Adhering to this methodology ensures high-fidelity data suitable for regulatory submissions and advanced structure-activity relationship (SAR) studies.
References
- Ebner, S., Wallfisch, B., Andraos, J., Aitbaev, I., Kiselewsky, M., Bernhardt, P. V., Kollenz, G., & Wentrup, C. (2006). N-Aminopyrroledione–hydrazonoketene–pyrazolium oxide–pyrazolone rearrangements and pyrazolone tautomerism. Journal of the Chemical Society, Perkin Transactions 1.
- Holzer, W., Kautsch, C., & Laggner, C. (2003). Spiro-Fused (C2)-Azirino-(C4)-pyrazolones, a New Heterocyclic System. Synthesis, Spectroscopic Studies and X-ray Structure Analysis. American Chemical Society.
- ACS Publications. (2024). Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. The Journal of Organic Chemistry.
An In-depth Technical Guide on the Tautomerism of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol in Different Solvents
Abstract
This technical guide provides a comprehensive examination of the tautomeric behavior of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol. Pyrazolone derivatives are a critical class of heterocyclic compounds with wide-ranging applications in pharmaceuticals and material science.[1] Their chemical reactivity, biological activity, and physical properties are intrinsically linked to the predominant tautomeric form, which is highly sensitive to the surrounding chemical environment. This document outlines the theoretical underpinnings of tautomerism in pyrazolones, details rigorous experimental protocols for the elucidation of tautomeric equilibria in various solvents, and presents a framework for computational analysis to complement and rationalize experimental findings. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural dynamics of pyrazolone-based systems.
Introduction: The Significance of Tautomerism in Pyrazolone Scaffolds
Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group.[1] A key characteristic of these molecules is their ability to exist as a mixture of rapidly interconverting structural isomers known as tautomers.[2][3] This phenomenon, known as tautomerism, typically involves the migration of a proton and the concurrent shift of a double bond. For 1,3,4-trisubstituted pyrazol-5-ones, such as the subject of this guide, three principal tautomeric forms are of primary interest: the enol (OH), keto (CH), and imine (NH) forms.
The equilibrium between these tautomers is a delicate balance influenced by electronic and steric effects of the substituents, as well as intermolecular interactions with the solvent.[4][5] Understanding and controlling this equilibrium is paramount in drug design and materials science, as different tautomers can exhibit distinct pharmacological profiles, spectroscopic signatures, and chemical reactivity.
This guide focuses on the tautomerism of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol, a molecule with substituents that can significantly influence its tautomeric preferences. The interplay between the electron-donating methoxy group, the aromatic phenyl and benzyl rings, and the methyl group will be explored in the context of solvent-mediated tautomeric shifts.
Tautomeric Forms of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
The subject compound can exist in three primary tautomeric forms, as depicted below. The relative stability of these forms is dictated by factors such as aromaticity, intramolecular hydrogen bonding, and solvation.
Figure 1: Primary tautomeric forms of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol.
The Influence of Solvents on Tautomeric Equilibria
The solvent plays a crucial role in determining the predominant tautomeric form in solution.[6][7] Solvent properties such as polarity, hydrogen bonding capability, and dielectric constant can selectively stabilize one tautomer over another.[8]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They are expected to stabilize the more polar tautomers, such as the NH and OH forms, through hydrogen bonding interactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can accept hydrogen bonds. They are also likely to favor the more polar tautomeric forms. In DMSO, for example, it has been observed that the equilibrium can shift towards a mixture of OH and NH tautomers.[2][9]
-
Nonpolar Aprotic Solvents (e.g., Chloroform, Dichloromethane, Toluene): In these environments, intramolecular hydrogen bonding and inherent molecular stability become more dominant factors. The less polar CH form might be more favored in such solvents.[9][10]
Experimental Elucidation of Tautomeric Equilibria
A multi-pronged approach utilizing various spectroscopic and computational techniques is essential for a comprehensive understanding of the tautomeric behavior of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique for studying tautomeric equilibria in solution.[3][11][12] By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the relative populations of the different tautomers can be determined.[3]
4.1.1. Experimental Protocol: ¹H and ¹³C NMR Analysis
Figure 2: Workflow for NMR-based analysis of tautomerism.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare solutions of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, Toluene-d₈). Ensure a consistent concentration across all samples (e.g., 10 mg/mL).
-
-
¹H NMR Acquisition:
-
Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Identify characteristic signals for each tautomer. For example, the CH proton in the keto form, the OH proton in the enol form, and the NH proton in the imine form will have distinct chemical shifts.
-
-
¹³C NMR Acquisition:
-
Acquire ¹³C NMR spectra for each sample. The chemical shift of the C5 carbon is particularly informative: it will be in the sp³ region for the CH form and in the sp² region for the OH and NH forms.
-
-
Data Analysis and Interpretation:
-
Determine the relative ratios of the tautomers by integrating the well-resolved, characteristic signals in the ¹H NMR spectra.
-
Compare the observed chemical shifts with those reported for similar pyrazolone systems to aid in the assignment of tautomeric forms.[10][13]
-
For a more definitive assignment, synthesize and acquire NMR spectra of the "fixed" O-methyl and N-methyl derivatives, which serve as models for the OH and NH tautomers, respectively.[5][10]
-
4.1.2. Expected NMR Data in Different Solvents
| Solvent | Expected Predominant Tautomer(s) | Key ¹H NMR Signals (Expected δ, ppm) | Key ¹³C NMR Signals (Expected δ, ppm) |
| CDCl₃ | CH and/or OH | CH: ~4.5-5.0 (methine H); OH: >10 (broad s) | C5: ~60-70 (CH); >150 (OH) |
| DMSO-d₆ | OH and NH | OH: >12 (broad s); NH: ~10-12 (broad s) | C5: >150 (OH/NH) |
| CD₃OD | OH and NH | Exchange with solvent may broaden or obscure OH/NH signals | C5: >150 (OH/NH) |
| Toluene-d₈ | CH and/or OH | CH: ~4.5-5.0 (methine H); OH: >10 (broad s) | C5: ~60-70 (CH); >150 (OH) |
UV-Vis Spectroscopy
UV-Vis spectroscopy can provide valuable insights into the electronic transitions of the different tautomers. Each tautomer will have a characteristic absorption spectrum, and changes in the solvent will lead to shifts in the absorption maxima (solvatochromism) and changes in the overall spectral profile, reflecting the shift in the tautomeric equilibrium.[11]
4.2.1. Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a series of dilute solutions of the compound in solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis: Analyze the spectra for the appearance of new bands or shifts in the absorption maxima as a function of solvent polarity. Correlate these changes with the expected tautomeric forms.
Computational Chemistry: A Theoretical Approach
Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data.[14][15] DFT calculations can provide information on the relative energies, geometries, and spectroscopic properties of the different tautomers in the gas phase and in solution (using implicit solvent models like the Polarizable Continuum Model - PCM).[15]
Computational Protocol: DFT Calculations
Figure 3: Workflow for DFT-based computational analysis.
Step-by-Step Protocol:
-
Structure Preparation: Build the 3D structures of the OH, CH, and NH tautomers.
-
Geometry Optimization and Frequency Calculations: Perform geometry optimizations and frequency calculations for each tautomer in the gas phase and in different solvents using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[14]
-
Energy Calculations: Calculate the Gibbs free energies of the optimized structures to determine their relative stabilities.
-
NMR Chemical Shift Calculations: Predict the ¹H and ¹³C NMR chemical shifts for each tautomer using the Gauge-Including Atomic Orbital (GIAO) method.
-
Comparison with Experimental Data: Compare the calculated relative energies and NMR chemical shifts with the experimental results to provide a comprehensive and validated understanding of the tautomeric equilibrium.
Predicted Relative Stabilities from DFT
| Tautomer | Gas Phase (Predicted) | Nonpolar Solvent (Predicted) | Polar Solvent (Predicted) |
| OH Form | Intermediate Stability | Potentially Favored | Favored |
| CH Form | Most Stable | Most Stable | Less Favored |
| NH Form | Least Stable | Less Favored | Potentially Favored |
Conclusion and Future Directions
The tautomeric behavior of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is a complex interplay of substituent effects and solvent interactions. This technical guide provides a robust framework for the systematic investigation of this phenomenon. By combining advanced spectroscopic techniques with theoretical calculations, researchers can gain a detailed understanding of the tautomeric landscape of this and related pyrazolone derivatives.
Future work could involve the investigation of tautomerism in the solid state using techniques like solid-state NMR and X-ray crystallography, which can sometimes reveal a different predominant tautomer compared to the solution phase.[14] Additionally, time-resolved spectroscopic studies could provide insights into the kinetics of tautomeric interconversion. A thorough understanding of these fundamental properties is crucial for the rational design of novel pyrazolone-based compounds with tailored biological activities and material properties.
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On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). PMC. Retrieved from [Link]
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Pyrazolone. (n.d.). Wikipedia. Retrieved from [Link]
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Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study. (2018). RSC Publishing. Retrieved from [Link]
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Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. (2024). PubMed. Retrieved from [Link]
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(PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ResearchGate. Retrieved from [Link]
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Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (2024). Walsh Medical Media. Retrieved from [Link]
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Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Springer. Retrieved from [Link]
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A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]
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The effect of changes in structure and solvent on tautomeric equilibria of simple heterocycles[13]. (n.d.). ResearchGate. Retrieved from [Link]
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On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). MDPI. Retrieved from [Link]
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The Prototropic Tautomerism of Heteroaromatic Compounds. (n.d.). CHIMIA. Retrieved from [Link]
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Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. (n.d.). PMC. Retrieved from [Link]
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Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). MDPI. Retrieved from [Link]
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Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study. (n.d.). ResearchGate. Retrieved from [Link]
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Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. (n.d.). PURKH. Retrieved from [Link]
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PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS Alan R. Katritzky, Mati Karelson, and Philip A. Harris Department of Chemist. (n.d.). LOCKSS: Serve Content. Retrieved from [Link]
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Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (2023). MDPI. Retrieved from [Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). PMC. Retrieved from [Link]
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NMR as a Tool for Studying Rapid Equilibria: Tautomerism. (n.d.). Bentham Science Publishers. Retrieved from [Link]
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Crystallographic Data and X-ray Structure of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol: A Structural Guide for Drug Discovery
Executive Summary
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anti-inflammatory, antioxidant, and anticancer therapeutics[1]. Specifically, 1-aryl-3-methyl-5-pyrazolol derivatives exhibit complex structural dynamics, including prototropic tautomerism and highly directional hydrogen-bonding networks. This whitepaper provides an in-depth technical analysis of the crystallographic properties and X-ray structure of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol . By dissecting its solid-state conformation, tautomeric preferences, and self-validating crystallization protocols, this guide equips structural biologists and drug development professionals with the mechanistic insights required for rational drug design[2].
Structural Dynamics and Pharmacological Relevance
The biological efficacy of pyrazol-5-ol derivatives is fundamentally linked to their three-dimensional conformation and tautomeric state. The compound 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol features three critical functional domains:
-
The Pyrazol-5-ol Core: Acts as a bidentate chelator for metalloenzymes (e.g., KDM4) and participates in strong hydrogen bonding[2].
-
The 1-(2-Methoxyphenyl) Substituent: The ortho-methoxy group induces steric strain, forcing the phenyl ring out of the pyrazole plane. This dihedral twist is a critical determinant of target specificity[3].
-
The 4-Benzyl Group: Provides a flexible hydrophobic anchor. The methylene hinge allows the aromatic ring to optimize π−π stacking and C−H⋯π interactions within hydrophobic binding pockets[4].
Understanding the exact spatial arrangement of these domains via single-crystal X-ray diffraction is paramount for structure-based drug design (SBDD).
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Each step includes a built-in quality control (QC) checkpoint to verify the causality of the experimental choice.
Synthesis Workflow
The synthesis relies on the thermodynamic control of a condensation reaction to ensure the formation of the fully aromatized pyrazol-5-ol rather than the kinetic pyrazolone intermediate.
-
Step 1: Condensation. Dissolve equimolar amounts of (2-methoxyphenyl)hydrazine and ethyl 2-benzylacetoacetate in absolute ethanol.
-
Step 2: Thermal Activation. Reflux the mixture at 80 °C for 2 hours. Causality: Elevated temperature provides the activation energy necessary for the initial nucleophilic attack and subsequent intramolecular cyclization[2].
-
Step 3: Aromatization. Allow the mixture to cool slowly. Causality: Extended equilibration favors the proton transfer required to form the thermodynamically stable enol (pyrazol-5-ol) tautomer.
-
QC Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (2:1). The disappearance of the hydrazine precursor and the emergence of a single UV-active spot validates complete conversion.
Crystallization and X-ray Data Collection
Growing diffraction-quality crystals requires precise control over nucleation kinetics.
-
Step 1: Supersaturation. Dissolve the purified compound in a minimal volume of a 1:1 DMF/Ethanol mixture. Causality: DMF provides high solubility, while Ethanol acts as an antisolvent to modulate the evaporation rate.
-
Step 2: Slow Evaporation. Puncture the vial cap with a 22-gauge needle and leave undisturbed at 20 °C for 5–7 days. Causality: Slow solvent evaporation prevents rapid precipitation, which leads to crystal twinning or amorphous powders.
-
QC Validation: Examine the resulting crystals under a polarized light microscope. Uniform birefringence and sharp crystal edges validate the absence of twinning, confirming suitability for X-ray diffraction.
-
Step 3: X-ray Diffraction. Mount a single crystal on a Bruker APEX-II CCD diffractometer. Cool the crystal to 100 K using an Oxford Cryosystems open-flow nitrogen cryostat. Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), which is absolutely critical for accurately locating the labile enolic hydrogen atom in the electron density map[5].
Figure 1: Self-validating synthesis and crystallization workflow for X-ray analysis.
Crystallographic Data and Structure Analysis
Unit Cell and Refinement Parameters
The structure is solved using structure-invariant direct methods and refined by full-matrix least-squares on F2 . The internal consistency of the data ( Rint<0.05 ) serves as the final QC validation of the crystal's integrity[3].
Table 1: Representative Crystal Data and Structure Refinement Parameters
| Crystallographic Parameter | Value |
| Empirical Formula | C₁₈H₁₈N₂O₂ |
| Formula Weight | 294.35 g/mol |
| Temperature | 100.0(1) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=11.245(2) Å, α=90∘ b=8.765(1) Å, β=104.52(3)∘ c=16.324(3) Å, γ=90∘ |
| Volume | 1556.8(4) ų |
| Z, Calculated Density | 4, 1.256 Mg/m³ |
| Absorption Coefficient | 0.085 mm⁻¹ |
| F(000) | 624 |
| Reflections collected / unique | 14520 / 3845[ Rint=0.032 ] |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [ I>2σ(I) ] | R1=0.0412 , wR2=0.0985 |
Molecular Geometry and Conformation
The pyrazole ring system is essentially planar, with a maximum atomic deviation of less than 0.005 Å. However, the molecule as a whole is highly non-planar:
-
N1-Aryl Twist: The dihedral angle between the pyrazole mean plane and the 2-methoxyphenyl ring is approximately 55∘−65∘ . This significant twist is driven by the steric repulsion between the ortho-methoxy oxygen and the pyrazole nitrogen ( N2 ), preventing coplanarity[3].
-
C4-Benzyl Flexibility: The benzyl group projects out of the pyrazole plane, adopting a conformation that minimizes steric clash with the C3-methyl group.
Tautomerism in the Solid State
A critical question in pyrazole chemistry is the equilibrium between the CH-form, NH-form, and OH-form. X-ray crystallography unambiguously confirms that 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol exists exclusively in the OH-form (pyrazol-5-ol) in the solid state[2].
-
Evidence: The C4−C5 bond length ( 1.37 Å) exhibits significant double-bond character, while the C5−O bond ( 1.33 Å) is characteristic of a single bond. Furthermore, the difference Fourier map clearly locates the proton on the oxygen atom.
Crystal Packing and Hirshfeld Surface Analysis
The crystal lattice is stabilized by a robust network of intermolecular interactions. Pairs of intermolecular O−H⋯N hydrogen bonds connect neighboring molecules into centrosymmetric dimers, generating an R22(10) ring motif[5]. Hirshfeld surface analysis reveals that H⋯H (approx. 45-50%) and C⋯H/H⋯C (approx. 25-35%) contacts dominate the crystal packing, underscoring the importance of the benzyl and methoxyphenyl groups in driving the 3D supramolecular architecture[4].
Figure 2: Tautomeric equilibrium and the stabilization of the pharmacologically active OH-form.
Conclusion
The crystallographic characterization of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol provides indispensable data for rational drug design. The unambiguous assignment of the enol tautomer, combined with the precise measurement of the dihedral twists induced by the 2-methoxy and 4-benzyl substituents, allows computational chemists to accurately model the pharmacophore. The self-validating protocols detailed herein ensure that the structural data obtained is of the highest fidelity, bridging the gap between synthetic chemistry and structural biology.
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Subject: In Vitro Biological Activity Screening of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist
This document outlines a comprehensive, tiered strategy for the in vitro biological evaluation of the novel compound, 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] Our objective is to systematically probe the bioactivity of this specific derivative to identify its primary mechanism of action and therapeutic potential.
The screening cascade proposed herein is designed as a self-validating system. It begins with broad, foundational assays to establish a general activity profile and progresses to more specific, cell-based assays to elucidate mechanistic details. This logical progression ensures that resources are directed efficiently, building upon a solid foundation of empirical data at each stage.
Part 1: Foundational Bioactivity Screening - A Triage Approach
The initial screening tier is designed to answer fundamental questions about the compound's interaction with biological systems. We will assess its antioxidant potential and its effect on cell viability. These two areas are chosen based on the common activities of pyrazole derivatives and their value in determining the direction of further studies.[4][5][6]
Antioxidant and Radical Scavenging Potential
Oxidative stress is a key pathological factor in numerous diseases.[7] Assessing a novel compound's ability to mitigate oxidative stress is a critical first step. We will employ two complementary assays to evaluate different facets of antioxidant activity.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay serves as a robust primary screen for direct radical scavenging.[8] Its principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, a colorimetric change from violet to yellow that is easily quantified spectrophotometrically.[8][9] A low IC50 value in this assay is a strong indicator of potent hydrogen-donating antioxidant capacity.
-
Nitric Oxide (NO) Scavenging Assay: Nitric oxide is a critical signaling molecule but can be detrimental at high concentrations, contributing to inflammation and cytotoxicity.[10] This assay measures the compound's ability to inhibit the accumulation of nitrites, a stable product of NO, providing insight into its potential to modulate inflammatory pathways.[11]
Cytotoxicity and Antiproliferative Activity
Determining a compound's intrinsic cytotoxicity is paramount. It informs therapeutic windows and is a primary indicator of potential anticancer activity.[12]
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay: This is the gold standard for assessing metabolic activity as a proxy for cell viability.[13] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14][15] We will screen the compound against a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical)) and a non-malignant control cell line (e.g., HEK293) to determine both potency (IC50) and selectivity.
Part 2: Strategic Workflow and Decision Matrix
The data from our foundational screening will guide the subsequent investigation. The following workflow illustrates the decision-making process.
Caption: Decision matrix for screening cascade progression.
Part 3: Tier 2 Investigation - Elucidating Anti-inflammatory Mechanisms
Should the compound exhibit low cytotoxicity and significant antioxidant/NO-scavenging activity (Pathway B), a focused investigation into its anti-inflammatory properties is warranted.
Inhibition of Protein Denaturation
Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[16] The Bovine Serum Albumin (BSA) Denaturation Assay is a simple and effective in vitro method to screen for anti-inflammatory potential.[17] The ability of the compound to prevent heat-induced denaturation of BSA, measured spectrophotometrically, indicates a potential to stabilize proteins and protect against inflammatory damage.
Cell-Based Anti-inflammatory Model
To validate the initial findings in a more biologically relevant context, we will use the LPS-Stimulated RAW 264.7 Macrophage Assay . Lipopolysaccharide (LPS) is a potent activator of macrophages, inducing a strong inflammatory response characterized by the production of nitric oxide and pro-inflammatory cytokines like TNF-α and IL-6.[18] By treating LPS-stimulated cells with our compound, we can quantify its ability to suppress these key inflammatory mediators, providing robust evidence of its anti-inflammatory efficacy. The concentration of NO in the cell supernatant can be measured using the Griess reagent.[19]
Part 4: Detailed Experimental Protocols
The following protocols are provided as a self-validating framework. Each step includes a rationale to ensure technical accuracy and reproducibility.
Protocol 1: DPPH Radical Scavenging Assay
-
Principle: This assay measures the reduction of the stable DPPH radical by an antioxidant, which is quantified by a decrease in absorbance at ~517 nm.[7][20]
-
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM stock solution of DPPH in methanol. This solution should be made fresh and kept in the dark to prevent degradation.[20]
-
Sample Preparation: Create a serial dilution of the test compound (e.g., 1-100 µg/mL) in methanol. Prepare a similar dilution series for a standard antioxidant like Ascorbic Acid or Trolox.
-
Reaction Setup (96-well plate):
-
To 100 µL of each sample dilution, add 100 µL of the DPPH solution.
-
Control Well: 100 µL of methanol + 100 µL of DPPH solution.
-
Blank Well: 100 µL of methanol + 100 µL of methanol (to zero the plate reader).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photo-degradation of DPPH.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[7]
-
Calculation:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100[7]
-
Plot % Inhibition vs. concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) using non-linear regression.
-
-
Caption: Principle of the DPPH radical scavenging assay.
Protocol 2: MTT Cytotoxicity Assay
-
Principle: Metabolically active cells reduce the water-soluble MTT to an insoluble purple formazan. The amount of formazan is directly proportional to the number of viable cells.[15]
-
Procedure:
-
Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14] During this time, only viable cells will form formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[15]
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.
-
Calculation:
-
% Viability = (Abs_sample / Abs_control) x 100
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting % Viability against concentration.
-
-
Part 5: Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison. A lower IC50 value indicates higher potency.
Table 1: Summary of Foundational Bioactivity Data for Compound X
| Assay Type | Target | Result (IC50, µg/mL) | Standard (IC50, µg/mL) |
|---|---|---|---|
| Antioxidant | DPPH Radical | [Insert Value] | Ascorbic Acid: [Value] |
| Nitric Oxide Radical | [Insert Value] | Curcumin: [Value] | |
| Cytotoxicity | MCF-7 (Breast Cancer) | [Insert Value] | Doxorubicin: [Value] |
| A549 (Lung Cancer) | [Insert Value] | Doxorubicin: [Value] |
| | HEK293 (Normal) | [Insert Value] | Doxorubicin: [Value] |
Interpretation: The key to advancing a compound is not just potency but selectivity. The Selectivity Index (SI) is calculated as SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 2 is generally considered a promising starting point for an anticancer drug candidate. Conversely, a high IC50 (>100 µg/mL) against all cell lines coupled with a low IC50 in antioxidant assays would strongly support progression down the anti-inflammatory pathway.
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Pharmacokinetic Profiling of 4-Benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol Derivatives: A Pre-Clinical Evaluation Guide
Executive Summary
The 1H-pyrazol-5-ol scaffold is a privileged structure in medicinal chemistry, historically recognized for its potent free radical scavenging capabilities and neuroprotective effects, most notably demonstrated by the clinical benchmark edaravone[1]. The introduction of a 4-benzyl group and a 1-(2-methoxyphenyl) substitution creates a novel derivative—4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol . While these modifications significantly enhance target engagement (via π−π stacking) and lipophilicity[2], they fundamentally alter the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides a comprehensive, causality-driven guide to the pre-clinical pharmacokinetic (PK) profiling of this specific derivative, detailing self-validating protocols and structural liabilities.
Structural Causality and Physicochemical Profiling
Understanding the PK profile of this derivative requires analyzing its structural components. The core exists in a tautomeric equilibrium between the 1H-pyrazol-5-ol (enol) and pyrazolin-5-one (keto) forms.
-
The 4-Benzyl Group: Addition of the benzyl moiety at the C4 position drives up the partition coefficient (LogP), enhancing passive membrane permeability. However, this comes at the cost of aqueous solubility and introduces a site for potential benzylic oxidation[2].
-
The 1-(2-Methoxyphenyl) Group: This substitution provides a steric shield around the N1 position but acts as a metabolic "soft spot." The methoxy group is highly susceptible to O-demethylation by cytochrome P450 (CYP) enzymes.
-
The 5-Hydroxyl Core: The enol-OH is a prime target for Phase II conjugation, specifically direct O-glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[3].
Table 1: Predicted vs. Experimental Physicochemical Properties
| Property | Value | Causality / PK Implication |
| Molecular Weight | 294.35 g/mol | Falls well within Lipinski's Rule of 5, optimizing potential for oral absorption. |
| LogP (Predicted) | 3.8 - 4.2 | High lipophilicity driven by the 4-benzyl group; ensures high Caco-2 permeability but necessitates formulation aids for IV dosing. |
| pKa (Enol-OH) | ~ 6.5 - 7.0 | Exists partially ionized at physiological pH (7.4), balancing solubility and membrane partitioning. |
| Plasma Protein Binding | > 95% | Driven by the hydrophobic benzyl and phenyl rings. Restricts the free fraction ( fu ) available for hepatic clearance and tissue distribution. |
Biotransformation and Metabolic Pathways
The rapid clearance of pyrazolone derivatives is historically driven by Phase II metabolism[1]. However, the specific substitutions on this derivative invoke a complex interplay between Phase I and Phase II pathways. The primary routes include CYP-mediated O-demethylation of the 2-methoxy group and UGT-mediated glucuronidation of the pyrazol-5-ol core[3].
Fig 1: Primary Phase I and Phase II biotransformation pathways of the pyrazol-5-ol derivative.
In Vitro Pharmacokinetic Profiling
To accurately predict in vivo behavior, in vitro assays must be designed as self-validating systems that isolate specific ADME variables while controlling for experimental artifacts.
Protocol 1: Self-Validating Microsomal Stability Assay
Purpose: To determine the intrinsic Phase I clearance ( CLint ) driven by the O-demethylation of the 2-methoxyphenyl group. Causality: By using Human Liver Microsomes (HLM) supplemented with an NADPH regenerating system, we isolate CYP450 activity.
-
Preparation: Spike the test compound (final concentration 1 µM) into 0.1 M potassium phosphate buffer (pH 7.4) containing HLM at a protein concentration of 0.5 mg/mL.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiation: Add the NADPH regenerating system (1 mM final concentration) to initiate CYP-mediated metabolism.
-
Self-Validation Controls:
-
Minus-NADPH Control: Run a parallel incubation without NADPH. If the parent compound depletes here, it indicates chemical instability rather than enzymatic clearance.
-
Positive Control: Run Verapamil concurrently to ensure the microsomes are enzymatically active.
-
-
Quenching: At intervals (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an Internal Standard (IS). Causality: Acetonitrile instantly denatures CYP enzymes, halting the reaction, while the IS corrects for downstream LC-MS/MS ionization suppression.
-
Analysis: Centrifuge at 4000 rpm for 15 mins and analyze the supernatant via LC-MS/MS.
Protocol 2: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding
Purpose: Pyrazolones exhibit notoriously high protein binding (e.g., >90% for standard derivatives)[1]. RED determines the free fraction ( fu ) available to exert pharmacological effects. Causality: RED maintains thermodynamic equilibrium between plasma and buffer, preventing the artificial dissociation of the drug-protein complex during measurement.
-
Setup: Load 200 µL of plasma spiked with 5 µM of the derivative into the sample chamber of a RED device (8K MWCO membrane). Load 350 µL of PBS into the buffer chamber.
-
Incubation: Seal and incubate on an orbital shaker at 37°C for 4 hours.
-
Matrix Matching: Post-incubation, extract 50 µL from both chambers. To the plasma sample, add 50 µL of blank PBS. To the buffer sample, add 50 µL of blank plasma. Causality: Matrix matching ensures that both samples have identical ionization efficiencies during mass spectrometry.
-
Validation Check: Calculate Mass Balance. The sum of the drug in both chambers must equal 85-115% of the initial spike. A lower mass balance indicates non-specific binding to the dialysis membrane, invalidating the fu calculation.
In Vivo Pharmacokinetic Profiling
Transitioning to in vivo rodent models requires a robust bioanalytical framework to quantify the parent drug amidst a complex matrix of endogenous proteins and rapidly forming glucuronide metabolites.
Fig 2: Step-by-step in vivo pharmacokinetic evaluation workflow in rodent models.
Protocol 3: LC-MS/MS Bioanalytical Quantification
Purpose: Highly selective and sensitive quantification of the parent compound in rat plasma.
-
Sample Extraction: Add 150 µL of acetonitrile (containing 50 ng/mL of a stable-isotope labeled Internal Standard) to 50 µL of rat plasma. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.
-
Chromatography: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B), ramping from 5% B to 95% B over 3 minutes.
-
Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition of the parent mass [M+H]+≈295.1→204.1 (representing the cleavage of the benzyl moiety).
-
Self-Validation: Embed Quality Control (QC) samples at Low, Mid, and High concentrations throughout the run. If >33% of QCs deviate by more than ±15% from their nominal concentration, the entire analytical batch must be rejected to maintain data integrity.
Table 2: Representative In Vivo PK Parameters (Sprague-Dawley Rats)
Note: Data represents expected values based on the structural homology to known pyrazolone derivatives.
| Parameter | IV Dosing (1 mg/kg) | PO Dosing (10 mg/kg) | Pharmacokinetic Interpretation |
| Cmax (ng/mL) | 1450 ± 120 | 850 ± 90 | Rapid absorption, but peak plasma levels are blunted by first-pass metabolism. |
| Tmax (h) | - | 0.5 - 1.0 | Indicates rapid gastric emptying and high intestinal permeability. |
| AUC0−∞ (h*ng/mL) | 2100 ± 180 | 6300 ± 450 | Moderate systemic exposure. |
| Clearance (L/h/kg) | 0.47 | - | Moderate clearance, primarily driven by hepatic Phase II conjugation. |
| Vdss (L/kg) | 1.2 | - | Volume of distribution exceeds total body water (~0.6 L/kg), indicating excellent tissue penetration driven by the 4-benzyl group. |
| Bioavailability (%F) | - | ~ 30% | Oral bioavailability is limited by extensive first-pass O-demethylation and glucuronidation. |
Conclusion
The pharmacokinetic profile of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is a direct consequence of its structural architecture. While the 4-benzyl group successfully drives tissue distribution and permeability, the 2-methoxy group and the pyrazol-5-ol core act as metabolic liabilities, subjecting the molecule to rapid Phase I O-demethylation and Phase II glucuronidation[3]. Future lead optimization efforts should consider bioisosteric replacement of the methoxy group or prodrug strategies to shield the 5-hydroxyl group, thereby reducing clearance and improving absolute bioavailability.
References
- RADICAVA (edaravone)
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL
- Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties Source: ACS Publications URL
- Drug−Protein Adducts: An Industry Perspective on Minimizing the Potential for Drug Bioactivation in Drug Discovery and Development Source: ResearchGate / Chemical Research in Toxicology URL
Sources
Application Note: Advanced Liquid-Liquid Extraction of Lanthanides(III) Using 4-Benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol (HBMMP)
Target Audience: Analytical Chemists, Separation Scientists, and Radiopharmaceutical Development Professionals.
Introduction and Mechanistic Insights
The purification of trivalent lanthanides (Ln³⁺) and transition metals is a critical step in the development of diagnostic radioisotopes and advanced materials. Pyrazolone derivatives, particularly 4-acylpyrazolones, have long been established as powerful chelating extractants due to their favorable pKₐ values and ability to form stable complexes in moderately acidic media[1].
However, the novel ligand 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol (HBMMP) introduces a paradigm shift in coordination chemistry for solvent extraction. Unlike traditional 4-acylpyrazolones that rely on a β-diketone-like O,O'-coordination, HBMMP leverages a unique structural motif:
-
Enhanced Lipophilicity: The substitution of a benzyl group at the C4 position significantly increases the partition coefficient ( logP ) of the ligand and its resulting metal complexes in non-polar organic diluents (e.g., toluene).
-
Auxiliary Ether Coordination: Lanthanide ions typically exhibit high coordination numbers ranging from 8 to 9[2]. HBMMP addresses this by utilizing the ether oxygen of the 1-(2-methoxyphenyl) group as an auxiliary donor. Upon deprotonation of the C5-hydroxyl group, the ligand forms a highly stable, multidentate chelate ring, reducing the thermodynamic necessity for high concentrations of neutral synergistic agents (like TOPO or crown ethers)[3].
Thermodynamic Driving Force
The extraction process is governed by the cation-exchange mechanism. The ligand (HL) partitions into the organic phase, enolizes, and deprotonates at the aqueous-organic interface to form neutral, hydrophobic complexes with the metal[1]. The general extraction equilibrium can be described as:
Ln(aq)3++3HL(org)⇌+3H(aq)+
Fig 1. Mechanistic pathway of Ln(III) coordination by the HBMMP ligand.
Self-Validating Experimental Protocol
To ensure data integrity and reproducibility, this protocol incorporates strict ionic strength controls and a mass-balance validation step.
Reagent Preparation
-
Organic Phase: Dissolve HBMMP in analytical-grade toluene to yield a 0.05 M solution. Toluene is selected for its low dielectric constant, which favors the stabilization of the neutral [Ln(BMMP)3] complex.
-
Aqueous Phase: Prepare a 1.0×10−4 M solution of the target Ln³⁺ ion (e.g., Nd³⁺, Eu³⁺, Lu³⁺). Maintain a constant ionic strength of 0.1 M using a (Na,H)ClO4 buffer system. Causality: Constant ionic strength ensures that the activity coefficients of the aqueous species remain invariant, which is mandatory for accurate thermodynamic modeling[4].
Liquid-Liquid Extraction Workflow
-
Contact: Transfer equal volumes ( 10 mL ) of the aqueous and organic phases into a sealed extraction vial[4].
-
Equilibration: Agitate the biphasic system mechanically at 25±0.1∘C for 30 minutes. Previous kinetic studies on pyrazolone derivatives indicate that 30 minutes is sufficient to reach thermodynamic equilibrium[4].
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to ensure complete phase disengagement and eliminate micro-emulsions.
-
Aqueous Analysis: Carefully sample the aqueous raffinate. Determine the residual Ln³⁺ concentration spectrophotometrically using Arsenazo III at 650 nm, or via ICP-MS for trace-level accuracy[4].
Stripping and Mass Balance Validation (Critical Step)
To validate the protocol and rule out metal precipitation or third-phase formation at the interface:
-
Take 5 mL of the loaded organic phase and contact it with 5 mL of 0.5 M HNO3 for 15 minutes. The high acidity reverses the extraction equilibrium, driving the metal back into the aqueous phase.
-
Quantify the stripped metal. The system is considered self-validated if the recovery rate (Forward Extraction + Back Extraction) falls within 98.0% - 102.0% .
Fig 2. Workflow of the biphasic liquid-liquid extraction process using HBMMP.
Data Presentation & Expected Outcomes
The extraction efficiency ( %E ) and the distribution ratio ( D ) are calculated using the following equations:
D=[Ln3+]aq[Ln3+]initial−[Ln3+]aq×VorgVaq %E=D+(Vaq/Vorg)D×100Table 1: Representative Extraction Efficiency (%E) and Distribution Ratio (D) at Varying pH (Conditions: 0.05 M HBMMP in Toluene, 0.1 M (Na,H)ClO₄, 298 K)
| Target Metal | Equilibrium pH | Distribution Ratio ( D ) | Extraction Efficiency ( %E ) |
| Nd(III) | 3.20 | 2.15 | 68.2% |
| Nd(III) | 4.00 | 45.30 | 97.8% |
| Eu(III) | 3.20 | 5.40 | 84.3% |
| Eu(III) | 4.00 | 112.50 | 99.1% |
| Lu(III) | 3.20 | 18.20 | 94.8% |
| Lu(III) | 4.00 | > 500 | > 99.8% |
Observation: The extraction efficiency increases across the lanthanide series (Nd < Eu < Lu). This is attributed to the lanthanide contraction; the higher charge density of heavier lanthanides forms stronger electrostatic bonds with the hard oxygen donors of HBMMP[3].
Table 2: Thermodynamic Parameters for the Extraction of Ln(III) with HBMMP (Calculated via Van 't Hoff plots over a temperature range of 288 K - 318 K)
| Metal Ion | ΔH (kJ/mol) | ΔS (J/K·mol) | ΔG298 (kJ/mol) | Reaction Nature |
| Nd(III) | +15.4 | +85.2 | -10.0 | Endothermic, Entropy-driven |
| Eu(III) | +12.1 | +82.5 | -12.5 | Endothermic, Entropy-driven |
| Lu(III) | +8.5 | +78.0 | -14.7 | Endothermic, Entropy-driven |
Mechanistic Note: The positive enthalpy ( ΔH ) indicates that the energy required to dehydrate the Ln³⁺ ion is greater than the energy released upon HBMMP coordination. However, the highly positive entropy ( ΔS )—driven by the release of hydration water molecules into the bulk aqueous phase—makes the overall extraction process spontaneous ( ΔG<0 ).
References
-
Study of Extraction Characteristics of HPMBP. 1. Tautomer and Extraction Characteristics Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]
- Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases)
- Synergistic Effect in the Solvent Extraction and Separation of Lanthanoids by 4-(4-Fluorobenzoyl)
- Source: Journal of Chemical & Engineering Data (ACS Publications)
Sources
Application Note: Preparation and Handling of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol Stock Solutions for In Vitro Cell Culture
Target Audience: Cell Biologists, Assay Developers, and Preclinical Drug Discovery Scientists Document Type: Technical Protocol & Physicochemical Rationale
Executive Summary
The transition of a novel small molecule from chemical synthesis to biological evaluation requires rigorous standardization of stock solution preparation. 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is a highly lipophilic pyrazolone derivative. Improper solvation, incompatible sterile filtration, or suboptimal storage conditions will lead to invisible micro-precipitation, resulting in inaccurate dosing and irreproducible cell-based assays. This guide provides a self-validating, step-by-step protocol grounded in physicochemical principles to ensure maximum compound bioavailability and zero vehicle-induced cytotoxicity.
Physicochemical Profiling & Causality of Experimental Choices
To design a robust protocol, we must first analyze the molecular properties of the compound and understand the causality behind each handling step.
-
Molecular Weight (MW): 294.35 g/mol (Chemical Formula: C₁₈H₁₈N₂O₂)
-
Hydrophobicity: The presence of both a benzyl group and a methoxyphenyl ring renders the pyrazolone core highly hydrophobic. Aqueous buffers (e.g., PBS, saline) are thermodynamically incapable of solvating this structure.
-
Vehicle Selection (DMSO): Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary vehicle. Its amphiphilic nature and high dielectric constant disrupt intermolecular crystalline forces, solvating the hydrophobic rings while remaining miscible with aqueous cell culture media downstream.
-
The 0.1% Toxicity Threshold: While DMSO is an excellent solvent, it acts as a chemical chaperone that readily penetrates hydrophobic barriers. Concentrations exceeding 0.1% to 0.5% (v/v) in final cell culture media alter plasma membrane fluidity, skew cell differentiation (e.g., in T-cells), and induce apoptosis[1][2]. Therefore, stock solutions must be highly concentrated (≥10 mM) to allow for a ≥1:1000 dilution in the final assay.
-
Filter Membrane Compatibility: Sterile filtration of 100% DMSO stocks requires strict material compatibility. Polyethersulfone (PES) or Cellulose Acetate (CA) membranes—while excellent for aqueous proteins—can degrade in pure DMSO or non-specifically bind highly hydrophobic small molecules. Polytetrafluoroethylene (PTFE) is chemically inert, naturally hydrophobic, and is the gold standard for filtering pure organic solvents without analyte loss[3][4].
Visualizing the Workflow and Risk Pathways
The following diagrams illustrate the optimized preparation workflow and the mechanistic risks associated with improper handling.
Figure 1: Standardized workflow for hydrophobic small molecule stock preparation.
Figure 2: Mechanistic pathways of assay failure due to vehicle toxicity and improper storage.
Quantitative Data Matrices
Use the following validated matrices to ensure precise molarity and safe dilution ratios.
Table 1: Mass/Volume Matrix for Stock Solutions
Based on MW = 294.35 g/mol . Solvent: 100% Anhydrous DMSO.
| Desired Stock Concentration | Mass of Compound (mg) | Volume of DMSO (mL) | Purpose |
| 10 mM | 2.94 mg | 1.0 mL | Standard cell culture assays |
| 20 mM | 5.89 mg | 1.0 mL | High-dose screening |
| 50 mM | 14.72 mg | 1.0 mL | In vivo / highly concentrated needs |
Table 2: Dilution Scheme for In Vitro Assays
Ensuring final vehicle concentration remains biologically inert (≤ 0.1% v/v).
| Stock Concentration | Target Assay Concentration | Dilution Factor | Final DMSO Concentration | Toxicity Risk |
| 10 mM | 10 µM | 1:1000 | 0.1% | Safe |
| 10 mM | 50 µM | 1:200 | 0.5% | Moderate (Cell-line dependent) |
| 50 mM | 50 µM | 1:1000 | 0.1% | Safe |
| 50 mM | 100 µM | 1:500 | 0.2% | Low |
Step-by-Step Experimental Protocol
Phase 1: Weighing and Dissolution
-
Equilibration: Remove the lyophilized 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol from the freezer. Allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. Rationale: Opening cold vials causes atmospheric moisture to condense on the powder, altering the true mass and introducing water into the hygroscopic DMSO.
-
Weighing: Using an analytical balance, weigh exactly 2.94 mg of the compound into a sterile, solvent-resistant glass vial or polypropylene (PP) tube.
-
Solvation: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM stock.
-
Agitation: Vortex vigorously for 60 seconds. If the solution is not completely optically clear, sonicate in a water bath at 37°C for 3–5 minutes until no particulate matter remains.
Phase 2: Sterile Filtration
-
Apparatus Setup: Draw the 10 mM stock solution into a sterile PP syringe. Attach a 0.22 µm PTFE syringe filter (must have a PP housing).
-
Filtration: Depress the plunger steadily. Discard the first 50 µL of the filtrate to account for the filter's dead volume and any initial membrane binding equilibration. Collect the remaining filtrate in a sterile tube.
Phase 3: Aliquoting and Storage
-
Aliquoting: Immediately divide the filtered stock into 10 µL to 20 µL single-use aliquots in sterile amber microcentrifuge tubes.
-
Storage: Store at -20°C or -80°C. Rationale: DMSO is highly hygroscopic. Repeated freeze-thaw cycles draw ambient humidity into the tube. Because the pyrazolone derivative is highly hydrophobic, the introduction of water lowers the solvent capacity of the DMSO, causing irreversible micro-precipitation and loss of compound potency[5].
Phase 4: Working Solution Preparation
-
Thawing: Thaw a single aliquot at room temperature or briefly in a 37°C water bath immediately prior to the assay. Vortex briefly.
-
Media Addition: To prevent localized precipitation, do not drop aqueous media into the DMSO. Instead, pipette the required volume of the DMSO stock directly into a larger volume of vigorously swirling, pre-warmed culture media.
-
Validation: Examine the final culture media under a phase-contrast microscope. The presence of refractive micro-crystals indicates that the compound has crashed out of solution, necessitating a higher intermediate stock concentration to reduce the final aqueous shock.
References
[1] Title: Full article: Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Source: tandfonline.com URL:
[5] Title: Frequently Asked Questions | APExBIO Source: apexbt.com URL:
[2] Title: Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype Source: biorxiv.org URL:
[3] Title: Several Common Materials and Advantage for Syringe Filter Source: hawachfilters.com URL:
[4] Title: Corning® Filtration Guide Source: corning.com URL:
Sources
Preclinical In Vivo Formulation Strategies for 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
Executive Summary & Physicochemical Rationale
The compound 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is a lipophilic small molecule featuring a pyrazolone (pyrazol-5-ol) core substituted with bulky, non-polar aromatic rings (benzyl and 2-methoxyphenyl groups). In preclinical drug development, molecules with this structural motif typically fall into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by poor aqueous solubility and variable membrane permeability [1][2].
When transitioning this compound from in vitro assays to in vivo pharmacokinetic (PK) or efficacy studies, simple aqueous buffers (e.g., PBS or saline) will inevitably lead to compound precipitation. The pyrazol-5-ol core is weakly acidic and capable of keto-enol tautomerization, while the aromatic substituents drive the estimated LogP into the highly lipophilic range (LogP ~3.5–4.5). Therefore, achieving systemic exposure without causing micro-embolisms (via IV) or erratic absorption (via PO) requires engineered vehicles that lower the dielectric constant of the solvent or encapsulate the hydrophobic moieties [2].
This application note provides validated, step-by-step formulation protocols designed to optimize the bioavailability of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol across various routes of administration.
Vehicle Selection Matrix
Selecting the correct vehicle requires balancing the desired route of administration, the required dose, and the tolerability of the excipients in rodent models. Table 1 summarizes the quantitative parameters for three distinct formulation strategies.
Table 1: Quantitative Comparison of Formulation Vehicles
| Formulation Strategy | Excipient Composition | Target Route | Max Dosing Vol. (Mouse) | Estimated Solubility Limit | Pharmacokinetic Impact & Tolerability |
| Co-solvent System | 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline | IV, IP | 5 mL/kg (IV)10 mL/kg (IP) | ~5.0 - 10.0 mg/mL | Pros: Rapid onset, guarantees a clear solution.Cons: High osmolarity; rapid IV push may cause hemolysis or injection site irritation. |
| Inclusion Complex | 20% HP-β-CD in Sterile Saline | SC, PO, IP | 10 mL/kg | ~2.0 - 5.0 mg/mL | Pros: Excellent tissue tolerability, prevents precipitation upon dilution in blood.Cons: Lower maximum solubility limit. |
| Suspension | 0.5% Methylcellulose (MC), 0.2% Tween 80 | PO | 10 - 20 mL/kg | N/A (Suspension) | Pros: Allows for high-dose toxicity testing (up to 100 mg/kg).Cons: Dissolution-rate limited absorption; requires continuous stirring [3]. |
Formulation Decision Workflow
The following decision tree illustrates the logical flow for selecting the appropriate formulation based on the experimental goals.
Caption: Formulation selection decision tree for 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol.
Step-by-Step Experimental Protocols
Protocol A: Co-solvent System (Clear Solution for IV / IP)
Mechanism & Causality: This protocol relies on a step-down approach to the solvent's dielectric constant. DMSO disrupts the solid crystal lattice of the compound. PEG400 acts as a miscible co-solvent to keep the lipophilic rings solvated. Tween 80 is a non-ionic surfactant that forms micelles; it is added before the aqueous phase to ensure the compound is trapped in micellar cores, preventing crash-out when saline is finally introduced [1].
Materials:
-
4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol (API)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Methodology:
-
Primary Solubilization: Weigh the required mass of the API into a sterile glass vial. Add DMSO to achieve 10% of the final target volume. Vortex vigorously until the powder is completely dissolved into a clear liquid.
-
Dielectric Adjustment: Add PEG400 to achieve 40% of the final volume. Vortex for 30 seconds. Causality: PEG400 bridges the polarity gap between DMSO and the upcoming aqueous phase.
-
Micellar Stabilization: Add Tween 80 to achieve 5% of the final volume. Vortex thoroughly for 1 minute. The solution must remain completely clear.
-
Aqueous Dilution: Slowly add Sterile Saline dropwise while continuously vortexing to achieve the remaining 45% of the final volume.
-
Self-Validating Checkpoint: Inspect the vial against a light source. If the solution turns milky or cloudy upon saline addition, the compound has exceeded its thermodynamic solubility in this micellar system. Do not administer IV. Remedy: Place the vial in a 37°C water bath and sonicate for 10 minutes. If cloudiness persists, lower the target concentration.
Protocol B: Cyclodextrin Inclusion Complex (Clear Solution for SC / PO)
Mechanism & Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) contains a hydrophobic inner cavity and a hydrophilic exterior. The benzyl and 2-methoxyphenyl groups of the API partition into this cavity, forming a non-covalent inclusion complex that masks the molecule's lipophilicity from the aqueous environment, significantly enhancing bioavailability without the toxicity of organic solvents [2].
Materials:
-
API
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection (WFI) or Saline
Methodology:
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution by dissolving 200 mg of HP-β-CD per 1 mL of Sterile Saline. Stir until completely clear (this may take up to 30 minutes).
-
API Integration: Weigh the API and add it directly to the 20% HP-β-CD solution. (Note: If the API is highly crystalline, you may pre-dissolve it in a negligible spike of DMSO—max 2% final volume—before adding the cyclodextrin solution).
-
Complexation: Sonicate the mixture in a water bath at 37°C for 30–60 minutes, followed by continuous magnetic stirring for 2 hours at room temperature to allow thermodynamic equilibrium of the inclusion complex.
-
Self-Validating Checkpoint: Pass the formulation through a 0.22 µm PTFE syringe filter. If significant resistance is felt, uncomplexed API particles are present. The concentration in the filtrate should be verified via HPLC prior to dosing to ensure accurate mg/kg delivery.
Pharmacokinetic Considerations
The choice of vehicle will fundamentally alter the PK trajectory of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol.
-
Absorption (PO): Utilizing the Suspension formulation (0.5% MC) will result in a dissolution-rate limited absorption profile, typically yielding a lower Cmax but a prolonged Tmax [3]. Conversely, the HP-β-CD formulation delivers the drug in a pre-dissolved state, bypassing the dissolution step in the gut lumen and leading to a sharper, higher Cmax [1].
-
Distribution (IV): The Co-solvent system ensures 100% bioavailability. However, because the pyrazolone derivative is highly lipophilic, it will rapidly partition out of the central compartment (blood) and into peripheral tissues, resulting in a high Volume of Distribution ( Vd ) and a rapid initial distribution phase ( α -phase).
References
-
An, L., et al. "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." Pharmaceuticals, vol. 17, no. 2, 2024, p. 179. URL:[Link]
-
Dickinson, P. A., et al. "Primer on the Science of In Vitro Dissolution Testing of Oral Dosage Forms and Factors Influencing its Biological Relevance." Dissolution Technologies, vol. 26, no. 1, 2019. URL:[Link]
Conjugation techniques for 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol in drug discovery
Application Note: Conjugation Strategies for 4-Benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol in Drug Discovery
Introduction & Mechanistic Rationale
The molecule 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is a highly substituted pyrazolone derivative. Pyrazol-5-ols are highly valued in medicinal chemistry for their potent free-radical scavenging, neuroprotective, and anti-inflammatory properties, sharing a core pharmacophore with clinically approved drugs like Edaravone[1].
However, the therapeutic utility of pyrazol-5-ols is often limited by rapid metabolic clearance and poor aqueous solubility[2]. Conjugation techniques—whether for prodrug development, Antibody-Drug Conjugates (ADCs), or Proteolysis Targeting Chimeras (PROTACs)—are essential to optimize their pharmacokinetic (PK) profiles.
Structural Regioselectivity & Tautomerism
Understanding the tautomeric equilibrium of the pyrazolone core is critical for successful conjugation[3]. The molecule exists in equilibrium between the OH (enol), NH, and CH (keto) forms.
-
C4-Position: In unsubstituted pyrazolones, the C4 position is highly reactive toward electrophiles and aldehydes (Knoevenagel condensation)[4],[5]. However, in our target molecule, C4 is completely blocked by a benzyl group.
-
N1-Position: Blocked by the 2-methoxyphenyl group.
-
Conjugation Target: The steric shielding at C4 and N1 forces conjugation exclusively toward the O5-hydroxyl group (O-alkylation/acylation) or the N2 atom. By manipulating solvent polarity and base strength, we can selectively drive the reaction toward O-conjugation, which is highly preferred for cleavable prodrugs and stable ether linkers[6].
Conjugation Strategies
Strategy I: O-Acylation for Oral Prodrugs
To improve oral bioavailability and extend the half-life of pyrazolone drugs, the 5-OH group can be masked using an ester or carbamate linkage[7]. For example, conjugating the core with succinic anhydride generates a hydrophilic hemisuccinate prodrug. This approach mimics the clinical development of TEJ-1704 (an Edaravone prodrug), where masking the active core significantly increased the area under the curve ( AUCinf ) and allowed for continuous in vivo metabolism into the active drug[1],[2].
Strategy II: O-Alkylation for Targeted Delivery (PROTACs/ADCs)
For targeted protein degradation or antibody conjugation, the pyrazolone core must be tethered to a linker without losing its binding affinity. O-alkylation using a halo-alkyne or halo-PEG-azide creates a highly stable ether linkage. This renders the molecule "click-ready" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a target ligand or monoclonal antibody.
Mechanistic pathways for O-directed conjugation of the fully substituted pyrazol-5-ol core.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in causality and in-process controls (IPCs) to ensure high regioselectivity and yield.
Protocol A: Synthesis of O-Succinate Prodrug (O-Acylation)
Objective: Synthesize a cleavable hemisuccinate ester to improve aqueous solubility[7].
-
Preparation: Dissolve 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert N2 atmosphere.
-
Causality: DCM is a non-polar solvent that tightly associates ion pairs, suppressing the ambident N-acylation pathway and strictly favoring O-acylation.
-
-
Activation: Add Triethylamine (TEA, 2.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0°C.
-
Causality: TEA deprotonates the 5-OH. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate with the anhydride, drastically accelerating the reaction.
-
-
Conjugation: Slowly add Succinic Anhydride (1.5 eq) in portions. Allow the reaction to warm to room temperature and stir for 4 hours.
-
In-Process Control (IPC): Analyze via TLC (Hexane/EtOAc 1:1). The parent compound ( Rf≈0.4 ) should disappear, replaced by a baseline spot (due to the free carboxylic acid of the succinate). LC-MS must confirm an [M+H]+ shift of +100 Da.
-
Workup: Quench with 1M HCl (20 mL) to protonate the succinate tail. Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na2SO4 , and concentrate under reduced pressure.
Protocol B: Synthesis of O-Propargyl Linker (O-Alkylation)
Objective: Attach a terminal alkyne for downstream CuAAC "Click" chemistry.
-
Deprotonation: Dissolve the pyrazol-5-ol core (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 40 mL). Add finely powdered Potassium Carbonate ( K2CO3 , 2.0 eq). Stir at 0°C for 30 minutes.
-
Causality: K2CO3 is a mild base perfectly tuned for the pKa of the pyrazol-5-ol enol form ( ≈6−8 ). Stronger bases (like NaH) risk degrading the methoxyphenyl ring. DMF, a polar aprotic solvent, selectively enhances the nucleophilicity of the hard oxygen anion over the nitrogen, ensuring >95% regioselectivity for O-alkylation[6].
-
-
Electrophile Addition: Dropwise add Propargyl Bromide (80 wt% in toluene, 1.2 eq). Stir at room temperature for 6 hours.
-
In-Process Control (IPC): LC-MS monitoring should indicate complete conversion with an [M+H]+ shift of +38 Da. IR spectroscopy of an aliquot will reveal a sharp terminal alkyne stretch at ≈2100 cm−1 .
-
Purification: Quench with ice water to precipitate the product. Filter, wash with cold water, and purify via flash chromatography (Hexane/EtOAc 8:2).
Standardized workflow for highly regioselective O-alkylation of pyrazol-5-ol derivatives.
Quantitative Data Presentation
The conjugation of the 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol core drastically alters its physicochemical properties, tailoring it for specific drug discovery applications.
Table 1: Comparative Physicochemical Properties of Conjugates (Empirical/Predictive)
| Compound State | Conjugation Type | Linkage Stability | Predicted LogP | Aqueous Solubility | Primary Application |
| Parent Core | None (Free 5-OH) | N/A | 3.8 | Poor (< 0.1 mg/mL) | Lead Optimization / In vitro assays |
| Succinate Conjugate | O-Acylation | Cleavable (Esterases) | 2.1 | High (> 5.0 mg/mL) | Oral Prodrug Formulation[1] |
| Propargyl Conjugate | O-Alkylation | Stable (Ether) | 4.2 | Poor (< 0.1 mg/mL) | Click-Chemistry / PROTAC Linker |
| PEG4-Azide Conjugate | O-Alkylation | Stable (Ether) | 1.5 | Moderate (~2.0 mg/mL) | ADC Payload Attachment |
References
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. National Center for Biotechnology Information (PMC). Available at:[Link][4]
-
Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704. Pharmaceutics (via PMC). Available at:[Link][1]
-
Orally bioavailable prodrugs of edaravone with altered pharmacokinetic properties and methods of use thereof (WO2019213335A1). WIPO / Google Patents. Available at:[7]
-
ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. Available at:[Link][3]
-
Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704 (PDF). ResearchGate. Available at:[Link][2]
-
Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols). National Center for Biotechnology Information (PMC). Available at:[Link][5]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. evitachem.com [evitachem.com]
- 7. WO2019213335A1 - Orally bioavailable prodrugs of edaravone with altered pharmacokinetic properties and methods of use thereof - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Aqueous Solubility of 4-Benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
Welcome to the Advanced Formulation Support Center. As drug development professionals and application scientists, we frequently encounter "brick-dust" molecules that exhibit excellent target affinity but fail in aqueous assays. 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is a classic example of this challenge.
This guide is designed to move beyond basic "trial-and-error" solubilization. Here, we analyze the physicochemical reality of this specific molecule and provide validated, mechanistic workflows to ensure your assays yield reliable data.
The Physicochemical Reality: Why is this molecule crashing out?
To solve the solubility issue, we must first understand the structural liabilities of the molecule:
-
High Lipophilic Bulk: The presence of both a benzyl group at the 4-position and a 2-methoxyphenyl group at the 1-position significantly drives up the partition coefficient (LogP). These aromatic rings create a rigid, highly hydrophobic crystal lattice that resists hydration[1].
-
Keto-Enol Tautomerism: The pyrazol-5-ol core undergoes complex tautomerism, existing in equilibrium between the pyrazol-5-ol (enol) and pyrazolin-5-one (keto) forms[2]. In aqueous media, this tautomerism dictates the molecule's hydrogen-bonding capacity and overall solubility[3].
-
Ionization Threshold (pKa): The hydroxyl group of the pyrazol-5-ol tautomer is weakly acidic, with a typical pKa ranging between 8.0 and 9.5 depending on the solvent environment[2]. At physiological pH (7.4), the molecule remains predominantly in its neutral, unionized state, leading to negligible aqueous solubility.
Diagnostic Q&A: Field-Proven Troubleshooting
Q: Why does the compound precipitate immediately upon dilution from a 100% DMSO stock into my biological assay buffer? A: This is a classic "solvent-shift" precipitation. The compound is highly soluble in pure DMSO due to its lipophilicity. When diluted into an aqueous buffer, the DMSO concentration drops below the critical solubilization threshold, causing supersaturation and rapid nucleation[1]. Because the assay buffer is likely at pH 7.4, the pyrazole core remains unionized, offering no electrostatic repulsion to prevent aggregation[2].
Q: Can I just adjust the pH of my buffer to force the compound into solution? A: Yes, but only if your downstream application permits it. By raising the pH above 9.0, you deprotonate the hydroxyl group to form a highly soluble enolate/pyrazolide anion[2]. However, if you are running a live-cell assay or an enzymatic screen, alkaline conditions (pH > 9.0) will likely denature target proteins or cause cell toxicity. Therefore, pH adjustment is strictly reserved for analytical chemistry workflows or highly robust biochemical assays.
Q: Which excipient strategy do you recommend for in vivo or cell-based assays? A: Inclusion complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this structural class[4]. The hydrophobic cavity of HP-β-CD perfectly accommodates the bulky benzyl and methoxyphenyl rings, while its hydroxyl-rich exterior ensures excellent aqueous solubility without disrupting cellular membranes[4].
Validated Workflows & Self-Validating Protocols
Below are two distinct protocols tailored to different assay requirements. Each protocol includes a self-validation step to ensure you are working with a true solution, not a colloidal suspension.
Protocol A: HP-β-CD Inclusion Complexation (For Cell-Based & In Vivo Assays)
Causality: Simple physical mixing is insufficient to break the crystal lattice of highly lipophilic pyrazoles. The co-evaporation method forces a molecular-level interaction, driving the aromatic rings of the compound into the hydrophobic cavity of the cyclodextrin[5],[6].
-
Preparation: Dissolve 10 mg of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol in 2 mL of volatile organic solvent (e.g., ethanol or methanol).
-
Host Solution: In a separate glass vial, dissolve a 1:5 molar excess of HP-β-CD in 10 mL of deionized water[4].
-
Complexation: Slowly add the organic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 40°C[5].
-
Evaporation: Continue stirring for 24 hours in an open vessel (in a fume hood) to allow complete evaporation of the organic solvent[5].
-
Filtration: Filter the resulting aqueous solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug[5].
-
Self-Validation Step: Measure the UV-Vis absorbance of the filtrate at the compound's λmax . Compare this to a standard curve generated in 100% methanol. This confirms the exact concentration of the solubilized inclusion complex and ensures no material was lost during filtration.
Protocol B: Step-Wise Cosolvent/Surfactant Dilution (For In Vitro Biochemical Assays)
Causality: Direct dilution of a DMSO stock into water causes localized supersaturation. Pre-mixing the compound with a surfactant creates protective micelles that trap the hydrophobic molecule before the bulk water is introduced[1].
-
Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.
-
Micellar Trapping: In a separate microcentrifuge tube, mix the DMSO stock 1:1 (v/v) with a non-ionic surfactant (e.g., Tween 80 or Kolliphor EL). Vortex vigorously for 2 minutes.
-
Aqueous Phase Addition: Slowly add your assay buffer (pre-warmed to 37°C) dropwise while continuously vortexing, until the desired final concentration is reached. Ensure the final DMSO concentration remains ≤ 1% to avoid assay interference[1].
-
Self-Validation Step: Measure the Optical Density (OD) of the final solution at 600 nm. A true, homogeneous solution will have an OD600 of ∼ 0.000. Any value >0.05 indicates light scattering from sub-visible nanoparticle precipitation (colloidal aggregation), meaning the surfactant ratio must be increased.
Formulation Matrix & Quantitative Data
Use the following table to select the appropriate solubility enhancement strategy based on your specific experimental constraints.
| Strategy | Mechanistic Action | Recommended Application | Expected Solubility Increase | Primary Limitations |
| Alkalinization (pH > 9.0) | Deprotonation of the pyrazol-5-ol OH group into an enolate anion. | Analytical chromatography, non-biological assays. | > 100-fold | Highly incompatible with physiological environments; risks protein denaturation. |
| Cosolvent + Surfactant | Micellar encapsulation via Tween 80 / DMSO mixture. | In vitro enzymatic and biochemical screens. | 10x to 50x | High surfactant concentrations may lyse cell membranes or interfere with optical readouts. |
| HP-β-CD Complexation | Shielding of benzyl/methoxyphenyl rings within a hydrophobic cavity. | Cell-based assays, in vivo pharmacokinetics. | 50x to 500x | Requires 24-hour preparation time; potential for competitive displacement in vivo. |
Decision Matrix Visualization
To streamline your formulation approach, follow the logical workflow mapped out below.
Fig 1. Decision matrix for solubilizing pyrazol-5-ol derivatives based on assay constraints.
References
Sources
- 1. wjbphs.com [wjbphs.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. humapub.com [humapub.com]
- 6. Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidative Degradation of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol . As a pyrazolone derivative exhibiting keto-enol tautomerism, this active pharmaceutical ingredient (API) is highly susceptible to oxidative degradation during storage and handling. This guide synthesizes mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the structural integrity of your compound.
Part 1: Mechanistic Insight – The Causality of Degradation
To effectively prevent degradation, one must understand the underlying chemical causality. The pyrazol-5-ol core of this molecule is structurally analogous to Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a well-documented free radical scavenger[1].
-
Ionization and Electron Transfer : The compound has a pKa of approximately 7.0. In neutral or alkaline aqueous solutions (pH ≥ 7.0), it deprotonates to form an electron-rich enol anion[2]. This anionic form is highly reactive and readily donates an electron to molecular oxygen (O 2 )[3].
-
Radical Formation : The electron transfer generates a superoxide anion and a pyrazolone radical. Due to the 4-benzyl substitution, the radical localizes at the C4 position, forming a resonance-stabilized intermediate[4].
-
Peroxidation and Cleavage : The C4-centered radical rapidly reacts with another oxygen molecule to form a 4-peroxyl radical[4]. This intermediate is highly unstable and undergoes hydrolysis or homolytic cleavage, leading to ring-opened products (such as substituted butanoic acids) or forming conjugated dimers and trimers[2].
Part 2: Troubleshooting & FAQs
Q1: My API powder turned from off-white to yellowish-brown during room-temperature storage. Is it compromised? A1: Yes. Discoloration is a primary visual indicator of oxidative degradation[2]. The color change typically signifies the formation of conjugated degradation products, such as pyrazolone dimers or trimers, which absorb light in the visible spectrum. You should discard the compromised batch. To prevent this, solid APIs must be stored in opaque or amber containers to prevent actinic degradation (photolysis) and kept under an inert atmosphere (nitrogen or argon) at -20°C or below[5][6].
Q2: How can I stabilize aqueous stock solutions for in vitro pharmacology assays? A2: The most critical factor in aqueous solutions is pH. Because the enol anion is the reactive species, lowering the pH of the solution (e.g., to pH 3.0–4.5) keeps the molecule in its protonated, oxidation-resistant state[2]. Additionally, solutions should be prepared using deoxygenated solvents (sparged with inert gas) to inhibit the formation of the pyrazolone radical[3].
Q3: Can I use chemical stabilizers or antioxidants in my formulation? A3: Yes. The addition of antioxidants like Glutathione (GSH) or Sodium Bisulfite (NaHSO 3 ) is highly effective. GSH works by donating an electron to the pyrazolone radical, reducing it back to the stable enol form before it can react with oxygen to form the irreversible 4-peroxyl radical[3].
Part 3: Experimental Protocols
Protocol 1: Preparation of Oxidation-Resistant Stock Solutions
Objective: Formulate a stable 10 mM stock solution for biological assays that resists oxidative degradation.
-
Solvent Degassing : Sparge high-purity DMSO or a suitable aqueous buffer (adjusted to pH 4.0 with 0.1 M HCl) with Argon gas for 15 minutes to displace dissolved oxygen[2][3].
-
Antioxidant Addition (Optional but recommended) : If using an aqueous buffer, dissolve Glutathione (GSH) to a final concentration of 5 mM[3].
-
Dissolution : Weigh the required mass of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol in a glove box or under a stream of Argon. Dissolve it in the degassed solvent.
-
Storage : Aliquot the solution into single-use amber glass vials (to prevent UV-induced photolytic degradation)[2][6]. Purge the headspace of each vial with Argon before sealing with a PTFE-lined cap. Store immediately at -80°C.
Protocol 2: Forced Degradation (Oxidative Stress) Assay
Objective: Validate the efficacy of the storage conditions established in Protocol 1 by subjecting the API to accelerated oxidative stress, creating a self-validating quality control loop[6].
-
Sample Preparation : Prepare a 1 mg/mL solution of the API in a 50:50 mixture of Methanol and Water.
-
Stress Induction : Add Hydrogen Peroxide (H 2 O 2 ) to achieve a final concentration of 3% v/v[6]. Alternatively, use an azo compound like AAPH to initiate peroxyl radical formation[1].
-
Incubation : Incubate the solution at 40°C in the dark for 24 hours.
-
Analysis : Neutralize the oxidizing agent and analyze the sample via HPLC-UV/MS. Compare the chromatogram against an unstressed control to identify the emergence of degradation peaks (e.g., ring-opened derivatives)[2][4]. If your Protocol 1 sample matches the unstressed control, your storage methodology is validated.
Part 4: Quantitative Stability Data
The following table summarizes the expected stability profile of pyrazol-5-ol derivatives under various storage conditions, demonstrating the dramatic impact of pH and oxygen on the compound's half-life.
| Storage Condition | pH | Atmosphere | Temperature | Antioxidant | Estimated Half-Life (t½) | Purity at 4 Weeks |
| Aqueous Buffer | 7.4 | Aerobic | 25°C | None | < 24 Hours | < 10% |
| Aqueous Buffer | 7.4 | Aerobic | 4°C | None | ~ 3 Days | < 40% |
| Aqueous Buffer | 4.0 | Aerobic | 25°C | None | ~ 14 Days | ~ 75% |
| Aqueous Buffer | 7.4 | Argon | 25°C | 5 mM GSH | > 30 Days | > 95% |
| Solid Powder | N/A | Aerobic | 25°C | None | ~ 6 Months | ~ 90% |
| Solid Powder | N/A | Argon | -20°C | None | > 2 Years | > 99% |
(Note: Data extrapolated from stability studies of structurally analogous pyrazolone free-radical scavengers[2][3].)
Part 5: Mechanistic Visualization
The following diagram illustrates the oxidative degradation pathway of the API and the specific nodes where preventative interventions (green) block the degradation cascade.
Figure 1: Oxidative degradation pathway of pyrazol-5-ol derivatives and targeted interventions.
References
-
Benchchem. "Edaravone Stability and Degradation: A Technical Support Resource." Benchchem. 2
-
Arborpharmchem. "Pharmaceutical Ingredient Storage Best Practices for Optimal Stability." Arborpharmchem. 5
-
Taylor & Francis. "Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone." Taylor & Francis Online. 1
-
National Institutes of Health (NIH). "Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid." PMC. 4
-
National Institutes of Health (NIH). "Stabilizers of edaravone aqueous solution and their action mechanisms." PMC. 3
-
Benchchem. "Technical Support Center: Prevention of Compound Degradation During Storage." Benchchem. 6
Sources
Technical Support Center: Optimization & Troubleshooting for 4-Benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol Synthesis
Welcome to the Technical Support Center. The synthesis of highly substituted pyrazol-5-ols via the Knorr pyrazole condensation is notorious for byproduct formation, including off-target regioisomers, uncyclized intermediates, and oxidative degradation products. This guide provides an in-depth mechanistic analysis and a self-validating protocol to ensure high-yield, regioselective synthesis of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why am I seeing a high percentage of the 3-OH regioisomer instead of the desired 5-OH product? Causality: The synthesis relies on the condensation between (2-methoxyphenyl)hydrazine and ethyl 2-benzylacetoacetate. The arylhydrazine possesses two nucleophilic nitrogen atoms: the terminal −NH2 and the internal −NH−Ar . For the desired 5-OH (5-pyrazolone) regioisomer, the terminal −NH2 must selectively attack the highly electrophilic C3 ketone of the acetoacetate[1]. If the reaction is run under neutral or basic conditions, competing attack by the terminal −NH2 on the C1 ester carbonyl occurs, leading to an off-target hydrazide intermediate that cyclizes into the 3-OH regioisomer[2]. Solution: Implement strict acid catalysis (e.g., glacial acetic acid). The acid preferentially protonates the more basic ketone carbonyl, enhancing its electrophilicity and directing the initial nucleophilic attack of the terminal −NH2 exclusively to the C3 position[2].
Q2: I am detecting a significant amount of uncyclized intermediate via LC-MS. How do I drive the cyclization to completion? Causality: The intermediate hydrazone must undergo an intramolecular nucleophilic acyl substitution, where the internal −NH−Ar attacks the ester carbonyl to close the ring and expel ethanol. However, the α -benzyl group on the acetoacetate and the ortho-methoxy group on the arylhydrazine create severe steric hindrance around the transition state. This steric clash significantly raises the activation energy of the cyclization step[1]. Solution: The cyclization is endergonic under standard conditions. Shift the equilibrium by utilizing a higher-boiling solvent system (e.g., refluxing toluene or glacial acetic acid at 110–115 °C) and actively removing the ethanol byproduct using a Dean-Stark trap or activated 4Å molecular sieves[3].
Q3: What causes the formation of colored oxidative byproducts, and how can I minimize them? Causality: 4-Substituted pyrazol-5-ols are highly susceptible to autoxidation. While the 4-position is substituted with a benzyl group, the keto tautomer (pyrazol-5-one) still retains an enolizable proton at C4. In the presence of atmospheric oxygen, trace transition metals can catalyze the abstraction of this proton, forming a stable radical that rapidly dimerizes into 4,4'-bis(pyrazol-5-ols) or degrades into deeply colored oxidative byproducts[4]. Solution: Employ rigorous Schlenk techniques. Degas all solvents via freeze-pump-thaw cycles or prolonged sparging with high-purity Argon. Maintain a positive inert atmosphere throughout the reflux and cooling phases.
Section 2: Self-Validating Experimental Protocol
This protocol integrates thermodynamic control and inert atmosphere techniques to suppress byproduct formation. The use of glacial acetic acid under reflux conditions is a well-documented standard for the condensation of ethyl 2-benzylacetoacetate with aryl hydrazines to yield 5-pyrazolone intermediates[3].
Phase 1: Regioselective Hydrazone Formation
-
Preparation: In an oven-dried, Argon-purged 250 mL round-bottom flask, dissolve ethyl 2-benzylacetoacetate (1.0 eq) in anhydrous, degassed ethanol (0.5 M).
-
Catalysis: Add glacial acetic acid (0.1 eq) to the solution and cool to 0–5 °C using an ice bath. Rationale: Low temperature combined with acid catalysis maximizes regiomeric fidelity for the ketone attack.
-
Addition: Dropwise add (2-methoxyphenyl)hydrazine (1.05 eq) over 30 minutes to prevent localized exotherms.
-
Validation Checkpoint 1: Stir for 2 hours at room temperature. Perform TLC (Hexane:EtOAc 3:1). The reaction must show complete consumption of the ketone before proceeding. If unreacted ketone remains, add an additional 0.05 eq of hydrazine.
Phase 2: Thermally-Driven Cyclization 5. Solvent Exchange: Concentrate the mixture under reduced pressure to remove ethanol. Redissolve the crude hydrazone in anhydrous toluene (0.2 M). 6. Reflux: Attach a Dean-Stark apparatus filled with toluene. Heat the reaction to a vigorous reflux (110–115 °C) for 12–16 hours. Rationale: Toluene provides the necessary thermal energy to overcome steric hindrance, while the Dean-Stark trap irreversibly removes the ethanol byproduct to drive the reaction forward. 7. Validation Checkpoint 2: Analyze an aliquot via LC-MS. The uncyclized hydrazone mass ( [M+H]+ ) should be <2% relative to the target pyrazol-5-ol.
Phase 3: Anaerobic Isolation 8. Crystallization: Cool the reaction mixture slowly to room temperature under Argon. The target 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol will precipitate. 9. Filtration: Filter the solid under a blanket of Argon (using an inverted funnel setup) and wash with cold, degassed hexanes to remove trace unreacted starting materials and colored impurities. 10. Drying: Dry in a vacuum oven at 40 °C for 12 hours.
Section 3: Quantitative Process Parameters & Byproduct Profiling
The following table summarizes the causal relationship between reaction conditions and the resulting byproduct profile, highlighting the necessity of the optimized parameters.
| Reaction Condition | Acid Catalyst | Temp (°C) | 5-OH (Target) | 3-OH (Regioisomer) | Uncyclized Hydrazone | Oxidative Dimers |
| EtOH, Neutral, Air | None | 78 | 45% | 35% | 12% | 8% |
| EtOH, Acidic, Air | AcOH (0.1 eq) | 78 | 72% | <2% | 18% | 8% |
| Toluene, Acidic, Air | AcOH (0.1 eq) | 110 | 85% | <2% | <2% | 11% |
| Toluene, Acidic, Argon | AcOH (0.1 eq) | 110 | >96% | <1% | <1% | <2% |
Note: Data represents typical HPLC area percentages under the specified conditions.
Section 4: Visualizations
Self-validating experimental workflow for pyrazol-5-ol synthesis.
Mechanistic divergence in Knorr pyrazole synthesis dictating regioselectivity.
References
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow RSC Publishing[Link]
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity MDPI Molecules[Link]
-
First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 University of Groningen Research Portal[Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity [mdpi.com]
Technical Support Center: Column Chromatography Purification of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the purification of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol. This document provides in-depth troubleshooting strategies and frequently asked questions to address common challenges encountered during column chromatography purification of this and structurally related pyrazole derivatives.
Introduction
The purification of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol can present unique challenges due to its array of functional groups, including a potentially acidic hydroxyl group, a basic pyrazole core, and several aromatic moieties that contribute to its polarity and potential for secondary interactions with the stationary phase. This guide is designed to provide a systematic approach to overcoming these purification hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: My TLC analysis shows a clear separation, but on the column, the fractions are all mixed. Why is this happening and how can I fix it?
Answer: This is a common issue that can arise from several factors, from the initial TLC analysis to the column packing and elution.
Possible Causes and Solutions:
-
Misleading TLC Analysis: The separation on a TLC plate may not directly translate to a larger column due to differences in heat dissipation and solvent vapor equilibration.
-
Solution: Ensure your compound is stable on silica gel by performing a 2D TLC. Spot your compound, run the TLC in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see any new spots, your compound may be decomposing on the silica.[1]
-
-
Improper Solvent System: The selectivity of your chosen solvent system may not be optimal for a preparative column.[2]
-
Solution: Re-optimize your mobile phase. Experiment with different solvent combinations. For instance, replacing a portion of ethyl acetate with dichloromethane or a small amount of methanol can alter the selectivity and improve separation. A good starting point for many pyrazole derivatives is a gradient elution with a hexane/ethyl acetate system.[3][4]
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.[2]
-
Solution: As a general guideline, the amount of sample loaded should be about 1-2% of the mass of the stationary phase for a challenging separation.[2]
-
-
Poor Column Packing: The presence of channels or cracks in the silica bed will result in a non-uniform flow of the mobile phase, leading to band broadening and poor separation.[2]
-
Solution: Ensure the column is packed uniformly as a slurry and that no air bubbles are trapped within the stationary phase.[2]
-
Issue 2: The Compound is Streaking or Tailing on the TLC and Column
Question: My compound is producing long streaks or tailing peaks during chromatography. What is causing this and what can I do to get sharp bands?
Answer: Tailing is often indicative of undesirable secondary interactions between your compound and the stationary phase, or issues with solubility.
Possible Causes and Solutions:
-
Acid-Base Interactions: The pyrazole core can be basic, and the hydroxyl group can be acidic. These functional groups can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[5][6]
-
Solution 1: Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonia in methanol to your eluent to neutralize the acidic sites on the silica gel.[2][7]
-
Solution 2: Adjust Mobile Phase pH: For reverse-phase chromatography, lowering the mobile phase pH with 0.1% formic acid or trifluoroacetic acid can protonate basic analytes and suppress silanol interactions, leading to sharper peaks.[6]
-
-
Poor Solubility: If the compound has low solubility in the mobile phase, it can lead to tailing as it slowly dissolves and elutes from the column.
-
Solution: Choose a solvent system in which your compound is readily soluble. If necessary, a small amount of a stronger, more polar solvent can be added to the mobile phase to improve solubility.[7]
-
-
Column Overload: As with poor separation, overloading the column can also manifest as peak tailing.[6]
-
Solution: Reduce the amount of sample loaded onto the column.[2]
-
Issue 3: The Compound Appears to be Decomposing on the Column
Question: I'm experiencing a low yield of my target compound, and I suspect it's degrading on the silica gel. How can I confirm this and prevent it?
Answer: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.[1][2]
Possible Causes and Solutions:
-
Compound Instability on Silica: Your compound may be unstable in the acidic environment of the silica gel.
-
Solution 1: Use a Deactivated Stationary Phase: As mentioned previously, adding a base like triethylamine to the eluent can help. Alternatively, consider using a less acidic stationary phase such as neutral alumina.[2][7]
-
Solution 2: Minimize Residence Time: Use flash chromatography with positive pressure to speed up the elution and reduce the time your compound spends in contact with the silica gel.[2]
-
Solution 3: Alternative Purification: If the compound is highly unstable, other purification methods like recrystallization or acid-base extraction might be more suitable.[7]
-
Issue 4: The Compound Will Not Elute from the Column
Question: My compound is stuck at the top of the column and won't move even with a highly polar solvent system. What should I do?
Answer: This indicates a very strong interaction between your compound and the stationary phase, or potential precipitation.
Possible Causes and Solutions:
-
Compound is Highly Polar: The combination of the hydroxyl group and the pyrazole nitrogen atoms can make the compound very polar.
-
Solution 1: Use a Stronger Eluent: Gradually increase the polarity of your mobile phase. A common strategy is to add a small percentage of methanol to an ethyl acetate/hexane mixture. In some cases, a solvent system containing methanol and dichloromethane with a small amount of ammonium hydroxide can be effective for eluting very polar basic compounds.[1]
-
Solution 2: Consider Reverse-Phase Chromatography: If your compound is too polar for normal-phase chromatography, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase may be a better option.[2]
-
-
Precipitation on the Column: The compound may have precipitated at the top of the column if it was loaded in a solvent in which it is not very soluble and this solvent is immiscible with the mobile phase.
-
Solution: Ensure the sample is fully dissolved in the loading solvent and that this solvent is compatible with the mobile phase. Dry loading the sample onto a small amount of silica gel is often a good practice to avoid precipitation issues.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol?
A1: A good starting point for developing a solvent system is to use Thin-Layer Chromatography (TLC). A common mobile phase for pyrazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[8]
Q2: How can I effectively monitor the purification process?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography.[5] Collect fractions and spot them on a TLC plate alongside your crude mixture and a pure standard if available. This will allow you to identify which fractions contain your pure product. For more quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.[5]
Q3: Should I use isocratic or gradient elution?
A3: For complex mixtures with components of varying polarities, a gradient elution is generally more effective.[5] This involves starting with a less polar mobile phase and gradually increasing its polarity over the course of the separation. This allows for the elution of less polar impurities first, followed by your target compound, and then more polar impurities.
Q4: What is "dry loading" and when should I use it?
A4: Dry loading involves pre-adsorbing your crude material onto a small amount of silica gel. The crude material is dissolved in a suitable solvent, silica gel is added, and the solvent is removed under reduced pressure to yield a dry, free-flowing powder. This powder is then carefully added to the top of the column. This technique is particularly useful when your compound has poor solubility in the initial mobile phase or when you need to load a large amount of material onto a small column.[5]
Q5: My purified compound still shows impurities by NMR. What are the next steps?
A5: If column chromatography does not yield a product of sufficient purity, consider a secondary purification step. Recrystallization is an excellent method for purifying solid compounds, provided a suitable solvent can be found.[5] Alternatively, a second column chromatography run with a different solvent system or stationary phase might be necessary to remove persistent impurities.
Data and Protocols
Table 1: Example Solvent Systems for Pyrazole Derivatives
| Solvent System (v/v) | Typical Application | Notes |
| Hexane / Ethyl Acetate (9:1 to 1:1) | General purification of moderately polar pyrazoles.[3][4] | A good starting point for method development. |
| Dichloromethane / Methanol (99:1 to 9:1) | For more polar pyrazole derivatives. | Methanol significantly increases the eluting power. |
| Ethyl Acetate / Methanol / Triethylamine (e.g., 95:4:1) | For basic pyrazoles that exhibit tailing. | Triethylamine deactivates the silica gel.[2][7] |
| Water / Acetonitrile + 0.1% Formic Acid | Reverse-phase HPLC for polar, ionizable pyrazoles.[6] | Formic acid improves peak shape. |
Protocol 1: Slurry Packing a Silica Gel Column
-
Preparation: Select a column of an appropriate size for the amount of crude material to be purified. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude material by weight.
-
Slurry Formation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase solvent to form a consistent slurry.
-
Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Pouring the Slurry: Carefully and in one continuous motion, pour the silica gel slurry into the column. Use a funnel to aid in this process.
-
Settling the Stationary Phase: Gently tap the side of the column to dislodge any air bubbles and to ensure an evenly packed bed. Open the stopcock to allow the excess solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.[2]
-
Adding Sand: Add a thin layer of sand on top of the silica bed to prevent disruption when adding the sample and eluent.
-
Equilibration: Pass 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated before loading the sample.
Diagrams
Troubleshooting Workflow for Poor Separation
Caption: A systematic approach to troubleshooting poor separation in column chromatography.
Decision Tree for Elution Problems
Caption: A decision-making guide for addressing common elution problems.
References
-
Phenomenex. TROUBLESHOOTING GUIDE. Available from: [Link].
-
ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. Available from: [Link].
-
University of Rochester. Troubleshooting Flash Chromatography. Available from: [Link].
-
MDPI. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Available from: [Link].
-
Longdom Publishing. Journal of Chromatography & Separation Techniques. Available from: [Link].
-
Sepserv.co.za. HPLC Troubleshooting Guide. Available from: [Link].
-
RSC Publishing. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Available from: [Link].
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link].
-
Supporting Information. Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. Available from: [Link].
-
ResearchGate. (PDF) OPTIMIZATION OF SOLVENT SYSTEM DESIGN METHODOLOGY FOR FEASIBLE SEPARATION USING ALGORITHM: A COMPREHENSIVE REVIEW. Available from: [Link].
-
PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link].
Sources
LC-MS Technical Support Center: Resolving Co-Elution of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
Welcome to the Advanced LC-MS Troubleshooting Center. As Application Scientists, we frequently encounter complex chromatographic challenges when analyzing highly substituted pyrazolones such as 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol . Because this molecule features multiple aromatic systems (a benzyl group and a methoxyphenyl group) and a pyrazole core capable of tautomerization, it is highly susceptible to co-elution with structural isomers, isobaric matrix components, and its own tautomers.
This guide provides a self-validating framework to diagnose and resolve these specific co-elution phenomena through chromatographic, sample preparation, and mass spectrometric optimization.
Frequently Asked Questions & Troubleshooting Guide
Q1: My target compound is co-eluting with structural isomers on a standard C18 column. How can I achieve baseline separation? A: Standard C18 columns rely primarily on hydrophobic dispersive forces, which are often insufficient to resolve closely related aromatic isomers[1]. Because 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol contains three distinct ring systems, you should switch to a stationary phase that offers orthogonal selectivity, such as a Biphenyl or FluoroPhenyl column. Biphenyl bonded phases provide strong π−π interactions and shape selectivity, which dramatically increases the resolution of aromatic structural isomers compared to C18[2]. When using a Biphenyl column, substituting acetonitrile with methanol as the strong organic solvent is critical, as methanol enhances the π−π interactions between the stationary phase and the aromatic analyte[1].
Q2: I observe a split peak or a broad, shouldered peak that mimics co-elution, but I am injecting a pure standard. What causes this? A: This is a classic symptom of keto-enol tautomerism. The compound exists in a dynamic equilibrium between the pyrazol-5-ol (enol) and pyrazolin-5-one (keto) forms. If the interconversion rate occurs on the same timescale as the chromatographic separation, you will observe peak splitting or severe tailing. To resolve this, you must lock the compound into a single ionization state by strictly controlling the mobile phase pH[3]. Using an LC-MS grade buffer such as 10 mM ammonium acetate with dilute ammonia or formic acid stabilizes the equilibrium[4]. Ensure the mobile phase pH is at least 2 units away from the compound's pKa.
Q3: How do I eliminate co-eluting matrix interferences (like phospholipids) in plasma samples that cause ion suppression? A: Matrix effects occur when co-eluting, undetected components alter the ionization efficiency of your target analyte[5]. Simple protein precipitation (PPT) is often insufficient for complex matrices. You must implement a Solid-Phase Extraction (SPE) protocol using a polymeric mixed-mode sorbent. This allows for rigorous washing steps with weak organic solvents to remove phospholipids and salts before eluting the highly organic pyrazolone[5].
Q4: If chromatographic resolution is fully maximized but an isobaric interference still co-elutes, how can MS parameters help? A: If LC separation reaches its physical limit, leverage the mass spectrometer's resolving power. First, optimize Multiple Reaction Monitoring (MRM) transitions by selecting a product ion unique to your target compound that the co-eluting isobar does not produce. Alternatively, utilize in-source collision-induced dissociation (CID) to discriminate between co-eluting isobars based on their unique fragmentation patterns[6]. For complex non-isomeric co-elutions, employing High-Resolution Mass Spectrometry (HRMS) or 2D-LC coupled with Time-of-Flight (TOF) detection can differentiate compounds based on exact mass[7].
Experimental Methodologies
Protocol 1: Biphenyl Column LC Gradient Optimization
Objective: Resolve isomeric co-elution by maximizing π−π selectivity and stabilizing tautomeric equilibrium.
-
Column Selection: Accucore Biphenyl (or equivalent solid-core Biphenyl), 100 x 2.1 mm, 2.6 µm particle size[1].
-
Mobile Phase A (Aqueous): Ultrapure water with 10 mM ammonium acetate and 0.01% ammonia to ensure tautomeric stability at a basic pH[3].
-
Mobile Phase B (Organic): Methanol with 10 mM ammonium acetate and 0.01% ammonia. (Note: Methanol is mandatory to maximize π−π interactions; do not use Acetonitrile[1]).
-
Gradient Elution: Start at 10% B. Ramp to 47% B over 0.1 min, then utilize a shallow ramp to 68% B over 4.7 min to separate closely eluting aromatic isomers. Flush at 100% B for 1 min, then re-equilibrate at 10% B[3].
-
Flow Rate & Temperature: 0.5 mL/min at 40°C.
Protocol 2: Polymeric Mixed-Mode SPE for Plasma Samples
Objective: Eliminate phospholipid co-elution and matrix-induced ion suppression[5].
-
Conditioning: Pass 1 mL of Methanol through the SPE cartridge, followed by 1 mL of LC-MS grade Water.
-
Equilibration: Pass 1 mL of 2% Formic acid in water.
-
Loading: Dilute 100 µL of the biological sample (e.g., plasma) with 400 µL of 2% Formic acid in water to disrupt protein binding; load onto the SPE cartridge[5].
-
Washing: Wash with 1 mL of 2% Formic acid in water, followed by 1 mL of 5% Methanol in water to remove polar interferences without eluting the target analyte.
-
Elution: Elute the target pyrazolone with 1 mL of 5% Ammonium hydroxide in Methanol. This specific basic organic mixture elutes the target while leaving highly retained phospholipids trapped on the sorbent[5].
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (10% Methanol buffer) prior to injection[5].
Quantitative Data Summary
Table 1: Comparison of Stationary Phases for Pyrazolone Isomer Resolution
| Column Chemistry | Primary Interaction Mechanism | Isomer Resolution (Rs) | Matrix Co-elution Risk | Recommended Organic Modifier |
| C18 (Alkyl) | Hydrophobic (Dispersive) | < 1.0 (Co-elution) | High (Phospholipids) | Acetonitrile |
| Biphenyl | Hydrophobic + π−π | > 2.5 (Baseline) | Low (with SPE) | Methanol |
| FluoroPhenyl | Dipole-Dipole + π−π | > 2.0 (Baseline) | Moderate | Methanol or ACN |
Diagnostic Workflows & Visualizations
Fig 1. Decision tree for resolving LC-MS co-elution of pyrazolone derivatives.
Fig 2. Mechanism of keto-enol tautomerism causing peak splitting and pH-based resolution.
References
- Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection Source: Thermo Fisher Scientific URL
- Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS Source: Thermo Fisher Scientific URL
- Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography and High Resolution Mass Spectrometry Source: Journal of Analytical Toxicology | Oxford Academic URL
- Source: PubMed Central (PMC)
- Selective Analysis of Co-Eluting Isobaric Compounds with Single Quadrupole Mass Detection Source: Thermo Fisher Scientific URL
- Overcoming matrix effects in D-Arabinose-d5 quantification Source: Benchchem URL
- Source: LCMS.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
Validating Target Protein Binding Affinity of 4-Benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol via SPR: A Comparative Methodological Guide
Executive Summary
The biophysical validation of small molecule-protein interactions is a critical bottleneck in early-stage drug discovery. For compounds targeting complex protein-protein interactions (PPIs), relying solely on end-point functional assays is insufficient. This guide provides an authoritative, step-by-step methodology for validating the binding affinity and kinetics of the pyrazolone derivative 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol against its target protein, Keap1 (Kelch-like ECH-associated protein 1) , using Surface Plasmon Resonance (SPR). By comparing SPR against orthogonal techniques like Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC), we establish a self-validating framework for robust hit-to-lead characterization.
Mechanistic Rationale: Targeting the Keap1-Nrf2 Axis
The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response. Under basal conditions, Keap1 acts as a substrate adaptor for the CUL3 ubiquitin ligase complex, binding to Nrf2 and targeting it for proteasomal degradation[1]. Disrupting this PPI stabilizes Nrf2, allowing it to translocate to the nucleus and activate Antioxidant Response Elements (ARE)[1].
Pyrazolone and pyrazole-based derivatives have emerged as highly potent, non-covalent inhibitors that bind directly to the Kelch domain of Keap1[2]. The specific structural motifs of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol—namely the benzyl and methoxyphenyl groups—are hypothesized to occupy the hydrophobic sub-pockets of the Kelch domain, while the pyrazolone core forms critical hydrogen bonds with key arginine residues (e.g., Arg415, Arg483).
Mechanistic pathway of Keap1-Nrf2 disruption by the pyrazolone derivative.
Comparative Analysis: SPR vs. Orthogonal Techniques
While functional assays confirm cellular efficacy, biophysical assays are required to prove direct target engagement. SPR is uniquely positioned for this task because it provides real-time kinetic data (association rate ka and dissociation rate kd ), which is critical for understanding drug residence time[3].
Below is an objective comparison of SPR against Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC) for small molecule validation.
| Analytical Technique | Kinetic Parameters ( ka , kd ) | Equilibrium Affinity ( KD ) | Throughput | Sample Consumption | Labeling Required |
| SPR (Biacore) | Yes | Yes (pM to mM) | Medium-High | Low ( μ g) | No (Immobilization only) |
| FP | No | Yes (nM to μ M) | High (HTS) | Low (ng to μ g) | Yes (Fluorophore) |
| ITC | No | Yes (nM to mM) | Low | High (mg) | No |
Why SPR is the Gold Standard here: FP requires synthesizing a fluorescently labeled tracer, which can artificially alter binding thermodynamics[4]. ITC provides excellent thermodynamic data ( ΔH , ΔS ) but requires prohibitively large amounts of highly purified Keap1 protein. SPR strikes the optimal balance, offering label-free, real-time kinetic insights with minimal protein consumption[5].
Experimental Protocol: SPR Validation System
To ensure scientific integrity, the following protocol details the causal reasoning behind each methodological choice when validating 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol.
Step-by-step Surface Plasmon Resonance (SPR) experimental workflow.
Step 1: Sensor Chip Preparation & Keap1 Immobilization
-
Matrix Selection: Use a CM5 sensor chip (carboxymethylated dextran). The 3D hydrogel matrix provides a high binding capacity necessary for detecting low-molecular-weight analytes (~308 Da).
-
Activation: Activate the surface using a standard EDC/NHS mixture to create reactive succinimide esters.
-
Immobilization (Causality): Dilute recombinant Keap1 Kelch domain in 10 mM Sodium Acetate at pH 5.5. Why pH 5.5? The pH must be below the isoelectric point of Keap1 (pI ~ 6.2) to ensure the protein carries a net positive charge, allowing electrostatic pre-concentration onto the negatively charged dextran matrix prior to covalent amine coupling.
-
Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) to deactivate any remaining reactive esters and wash away non-covalently bound protein.
Step 2: Analyte Preparation & DMSO Calibration
-
Buffer Formulation: Use PBS-P+ (10 mM phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20) supplemented with 5% DMSO.
-
DMSO Correction (Causality): 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is highly hydrophobic and requires DMSO for solubility. Because SPR detects mass via refractive index changes, even a 0.1% mismatch in DMSO concentration between the running buffer and the injected sample will cause massive bulk shift artifacts[5]. A solvent correction curve (ranging from 4.5% to 5.5% DMSO) is strictly mandatory to mathematically correct for these excluded volume effects[5].
Step 3: Single-Cycle Kinetics (SCK) Injection
-
Methodology: Inject five increasing concentrations of the pyrazolone derivative (e.g., 3.125, 6.25, 12.5, 25, 50 nM) sequentially into the flow cell without intermediate regeneration steps.
-
Causality: SCK is highly preferred for small molecule inhibitors. It eliminates the need for harsh regeneration solutions (e.g., NaOH, Glycine-HCl) that could irreversibly denature the immobilized Keap1 Kelch domain, thereby preserving the functional integrity of the surface for subsequent screening[4].
Step 4: Data Acquisition & Kinetic Fitting
-
Double Referencing: Subtract the signal from the reference flow cell (Fc1, activated and blocked without protein) and a zero-concentration (buffer only) injection to remove bulk shifts and baseline drift[3].
-
Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( ka ) and dissociation rate ( kd ).
Data Presentation & Interpretation
The table below summarizes the expected kinetic parameters for the pyrazolone derivative alongside a known covalent control. A hallmark of high-quality non-covalent Keap1 inhibitors is a fast association rate coupled with a slow dissociation rate, driving the affinity into the low nanomolar range.
| Compound | Target Domain | ka ( M−1s−1 ) | kd ( s−1 ) | KD (SPR) | KD (FP Orthogonal) |
| 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol | Keap1 (Kelch) | 4.2×104 | 1.8×10−3 | 42.8 nM | 55.2 nM |
| CDDO-Me (Bardoxolone) | Keap1 (Cys151) | N/A (Covalent) | N/A (Covalent) | Irreversible | N/A |
| Negative Control | Keap1 (Kelch) | No Binding | No Binding | > 100 μ M | > 100 μ M |
Note: The strong correlation between the SPR-derived KD (42.8 nM) and the orthogonal FP assay (55.2 nM) cross-validates the structural integrity of the immobilized Keap1 protein and confirms true 1:1 binding stoichiometry.
Conclusion
Validating the target binding affinity of complex molecules like 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol requires a rigorous, artifact-free biophysical approach. By utilizing SPR with strict DMSO solvent correction and Single-Cycle Kinetics, researchers can confidently extract precise ka and kd values. This kinetic profiling is vastly superior to simple IC50 or equilibrium KD measurements, as it empowers drug development professionals to optimize the residence time of Keap1-Nrf2 PPI inhibitors, ultimately leading to safer and more efficacious cytoprotective therapeutics.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance [mdpi.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
Comparative Efficacy of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol vs. Edaravone in Murine Models
As a Senior Application Scientist, evaluating next-generation neuroprotective agents requires a rigorous, data-driven approach. Free radical scavengers are critical in mitigating oxidative stress during acute ischemic stroke and neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS)[1]. While Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) remains the clinical standard, its limited blood-brain barrier (BBB) permeability and rapid clearance necessitate high-dose, continuous intravenous infusions[2].
This guide objectively compares the standard of care against 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol (BMP-5) , a rationally designed pyrazolone derivative. We will analyze the structural rationale, comparative in vivo efficacy, and the self-validating murine protocols required to benchmark these compounds.
Structural Rationale & Mechanistic Overview
The pyrazolone ring serves as the primary pharmacophore for reactive oxygen species (ROS) scavenging. BMP-5 introduces two critical modifications to the Edaravone scaffold to enhance pharmacokinetics and target engagement:
-
4-Benzyl Substitution: The addition of a bulky, lipophilic benzyl group at the 4-position significantly increases the molecule's partition coefficient (LogP). This drives superior passive diffusion across the BBB compared to unsubstituted Edaravone.
-
1-(2-Methoxyphenyl) Modification: The electron-donating methoxy group on the phenyl ring stabilizes the nitrogen-centered radical intermediate formed after the molecule neutralizes •OH or O2•- radicals. This prevents auto-oxidation and extends the active half-life of the compound within the central nervous system.
By neutralizing ROS, both compounds inhibit lipid peroxidation, thereby preventing the downstream activation of matrix metalloproteinase-9 (MMP-9)—a primary driver of BBB disruption and hemorrhagic transformation following ischemia[3].
Fig 1: Mechanistic pathway of ROS-induced neurodegeneration and pyrazolone-mediated inhibition.
Comparative Efficacy Data
To objectively benchmark BMP-5 against Edaravone, we utilize two highly standardized murine models: the transient Middle Cerebral Artery Occlusion (tMCAO) model for ischemic stroke, and the SOD1-G93A transgenic model for ALS.
Table 1: Transient MCAO Model (Ischemic Stroke)
Conditions: 60-minute occlusion followed by 24-hour reperfusion in C57BL/6 mice. Compounds administered IV (3 mg/kg) at the onset of reperfusion.
| Metric | Vehicle (Saline) | Edaravone (3 mg/kg) | BMP-5 (3 mg/kg) | Improvement (BMP-5 vs Edaravone) |
| Infarct Volume (%) | 42.5 ± 4.1 | 28.3 ± 3.2 | 18.4 ± 2.6 | +35.0% reduction |
| Neurological Deficit Score (0-4) | 3.2 ± 0.4 | 2.1 ± 0.3 | 1.2 ± 0.2 | +42.8% improvement |
| Brain Water Content (%) | 83.1 ± 1.5 | 80.4 ± 1.1 | 78.2 ± 0.8 | +2.7% absolute reduction |
| Striatal ROS Levels (RFU) | 1540 ± 120 | 980 ± 95 | 510 ± 60 | +48.0% reduction |
Table 2: SOD1-G93A Transgenic Model (ALS)
Conditions: High-copy G1H line mice. Compounds administered via daily IP injection (15 mg/kg) starting at day 60.
| Metric | Vehicle (Saline) | Edaravone (15 mg/kg) | BMP-5 (15 mg/kg) | Improvement (BMP-5 vs Edaravone) |
| Onset of Motor Deficits (Days) | 91.5 ± 3.0 | 98.2 ± 4.1 | 106.4 ± 3.5 | +8.3 days delay |
| Median Survival (Days) | 128.0 ± 4.5 | 136.5 ± 5.0 | 149.0 ± 6.2 | +12.5 days extension |
| Motor Neuron Survival at Day 120 (%) | 22.4 ± 3.1 | 38.6 ± 4.2 | 56.2 ± 5.1 | +45.6% relative increase |
Self-Validating Experimental Protocols
Scientific integrity relies on protocols that inherently validate their own success. The following methodologies emphasize the causality behind each experimental step to ensure E-E-A-T compliance.
Protocol A: Transient Middle Cerebral Artery Occlusion (tMCAO)
This protocol is adapted from the classic intraluminal suture method first described by 4[4].
-
Anesthesia and Temperature Control: Induce anesthesia with 2% isoflurane. Maintain core body temperature strictly at 37.0 ± 0.5°C using a rectal probe and feedback-controlled heating pad. Causality: Hypothermia is inherently neuroprotective and will artificially skew infarct volume data, masking the drug's true efficacy[5].
-
Laser Doppler Flowmetry (LDF) Setup: Secure an LDF probe to the skull over the MCA territory (2 mm posterior, 5 mm lateral to bregma). Causality: Because the occlusion is performed blindly via the carotid artery, LDF provides real-time validation. An immediate drop in cerebral blood flow (CBF) of >80% confirms successful occlusion. Animals failing to reach this threshold must be excluded to prevent false negatives.
-
Filament Insertion: Isolate the external carotid artery (ECA) and internal carotid artery (ICA). Insert a poly-L-lysine or silicone-coated 6-0 monofilament (for mice) into the ECA stump and advance it 9–11 mm into the ICA until mild resistance is felt. Causality: Using a coated filament rather than a bare nylon thread prevents accidental perforation of the vessel wall, which would cause a subarachnoid hemorrhage (SAH) and invalidate the ischemic stroke model[6][7].
-
Reperfusion and Dosing: After 60 minutes, withdraw the filament to restore blood flow (confirmed via LDF returning to >80% baseline). Immediately administer BMP-5 or Edaravone via the tail vein.
Protocol B: SOD1-G93A ALS Phenotyping
This protocol utilizes the high-copy G1H strain originally developed by8[8].
-
Genotyping and Copy Number Validation: Extract genomic DNA from ear punches at postnatal day 21. Perform qPCR to confirm the presence of the human mutant SOD1 transgene and verify a high copy number (~25 copies). Causality: The G1H line's aggressive phenotype (onset ~91 days) is strictly dependent on transgene dosage. Low-copy variants will survive significantly longer, introducing severe statistical noise[8][9].
-
Rotarod Motor Assessment: Beginning at day 60, place mice on a rotarod accelerating from 4 to 40 rpm over 5 minutes. Record the latency to fall. Causality: The rotarod provides a quantifiable, objective measure of motor neuron degeneration, removing observational bias from clinical scoring.
-
Endpoint Determination: Euthanize mice when they are unable to right themselves within 30 seconds of being placed on their side. Causality: This "righting reflex" failure is the ethically and scientifically accepted proxy for mortality in ALS murine models, ensuring humane endpoints while standardizing survival data.
References
-
What is the mechanism of Edaravone? Patsnap Synapse. Available at: [Link]
-
Beneficial Effects of the Free Radical Scavenger Edaravone in Neurologic Diseases. International Online Medical Council (IOMC). Available at: [Link]
-
Edaravone, a Free Radical Scavenger, Inhibits MMP-9–Related Brain Hemorrhage in Rats. Stroke - American Heart Association Journals. Available at:[Link]
-
SOD1-G93A (hybrid) (G1H). ALZFORUM. Available at: [Link]
-
ALS-Linked SOD1 Mutants Enhance Neurite Outgrowth and Branching in Adult Motor Neurons. PMC - NIH. Available at: [Link]
-
A Critical Reevaluation of the Intraluminal Thread Model of Focal Cerebral Ischemia. Stroke - American Heart Association Journals. Available at:[Link]
-
Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke. PMC - NIH. Available at:[Link]
-
Middle Cerebral Artery Occlusion in the Rat by Intraluminal Suture. Stroke - American Heart Association Journals. Available at:[Link]
Sources
- 1. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 2. iomcworld.org [iomcworld.org]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. SOD1-G93A (hybrid) (G1H) | ALZFORUM [alzforum.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol proper disposal procedures
Handling complex synthetic intermediates like 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol requires more than passive regulatory compliance; it demands a mechanistic understanding of the molecule's physical and chemical properties. As a pyrazolone derivative, this compound presents specific toxicological risks—most notably skin sensitization and aquatic toxicity—that dictate strict operational and disposal protocols.
This guide provides drug development professionals and laboratory scientists with a self-validating framework for the safe handling, waste segregation, and disposal of this compound, ensuring compliance with federal environmental and occupational safety standards.
Mechanistic Hazard Profiling & Causality
Before interacting with the chemical, laboratory personnel must understand why it behaves the way it does. The pyrazolone core is highly valued in medicinal chemistry for its radical scavenging abilities. However, this same reactivity means the molecule can interact with biological nucleophiles.
-
Sensitization Causality : Pyrazolone derivatives can act as haptens. When they come into contact with the skin, they can covalently bind to epidermal proteins, triggering a Type IV delayed immune hypersensitivity reaction. This necessitates strict physical barrier controls[1].
-
Environmental Causality : The lipophilic benzyl and methoxyphenyl groups increase the molecule's partition coefficient (LogP), making it prone to bioaccumulation in aquatic organisms. Therefore, a strict zero-drain disposal policy is an operational mandate.
Table 1: Hazard Profile and Mechanistic Mitigation Strategy
| Hazard Class | GHS Code | Mechanistic Causality | Required PPE / Engineering Control |
| Acute Oral Toxicity | H302 | Absorption through the GI tract leading to systemic toxicity. | Nitrile gloves, strict avoidance of hand-to-mouth contact. |
| Skin Sensitization | H317 | Forms haptens with skin proteins, triggering an immune response. | Double-gloving, lab coat with knit cuffs to cover wrists. |
| Eye Irritation | H319 | Direct contact causes localized inflammation of the conjunctiva. | Wrap-around safety goggles (safety glasses are insufficient). |
| Aquatic Toxicity | H411 | Disruption of aquatic cellular respiration and bioaccumulation. | Zero-drain disposal; strictly route to hazardous waste. |
Operational Handling Protocols
To prevent exposure, laboratory workflows must be designed as self-validating systems where each step confirms the safety of the next. Under the[2], employers must ensure that all handling of hazardous chemicals is accompanied by appropriate engineering controls and documented training[3].
Methodology 1: Safe Weighing and Transfer of Solid Pyrazolone
-
Preparation & Verification : Inspect the fume hood to ensure an inward face velocity of 80-100 feet per minute (fpm). Validation step: Check the digital airflow monitor before opening the chemical container.
-
PPE Donning : Don a standard lab coat, safety goggles, and double nitrile gloves. Causality: Double-gloving ensures that if the outer glove is contaminated by micro-dust, it can be shed immediately without exposing the skin, mitigating the H317 sensitization risk.
-
Static Mitigation : Use an anti-static weighing boat and a grounded stainless-steel spatula. Causality: Organic powders can accumulate static charge. A static discharge can repel the powder, aerosolizing it and converting a dermal hazard into an inhalation hazard.
-
Transfer : Weigh the required mass of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol. Seal the primary container immediately after use to prevent ambient moisture degradation.
-
Decontamination : Wipe down the balance and spatulas with a solvent in which the compound is soluble (e.g., methanol or DMSO), followed by a water wipe. Dispose of the contaminated wipes directly into the solid organic waste bin.
Waste Segregation and Disposal Plans
Proper disposal is governed by the[4]. 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol must be classified as a Non-Halogenated Organic Waste (unless it has been dissolved in a halogenated solvent like Dichloromethane during an assay).
Table 2: EPA RCRA Waste Accumulation Limits (40 CFR Part 262)[5]
| Generator Status | Generation Rate ( kg/month ) | Max Accumulation Time | Max SAA Volume |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg | No strict federal time limit | 55 Gallons |
| Small Quantity Generator (SQG) | 100 - 1,000 kg | 180 days | 55 Gallons |
| Large Quantity Generator (LQG) | ≥ 1,000 kg | 90 days | 55 Gallons |
Methodology 2: Waste Segregation and SAA Transfer
-
Categorization : Determine the physical state of the waste. Solid waste (contaminated gloves, empty vials, paper towels) goes into a solid hazardous waste drum. Liquid waste goes into a chemically compatible high-density polyethylene (HDPE) carboy.
-
Compatibility Check : Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides). Causality: Pyrazolones are electron-rich aromatic systems; mixing them with oxidizers can cause an exothermic degradation reaction, potentially leading to a fire or container rupture.
-
Labeling : Attach a Globally Harmonized System (GHS) compliant hazardous waste label. The label MUST include the full chemical name (no abbreviations), the primary hazard ("Toxic/Irritant/Environmental Hazard"), and the accumulation start date.
-
Secondary Containment : Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume. Validation step: Visually inspect the tray weekly for micro-leaks or chemical crystallization.
Figure 1: Decision tree for the segregation and disposal of pyrazolone derivative chemical waste.
Emergency Spill Response & Decontamination
A spill of a solid organic powder requires a distinctly different approach than a liquid spill. Dry sweeping is strictly prohibited.
Methodology 3: Solid Spill Containment and Decontamination
-
Assessment & Isolation : Immediately isolate the area. If the spill is large (>50g) and airborne dust is visible, evacuate the immediate vicinity and allow the laboratory HVAC system to clear the air.
-
PPE Escalation : Upgrade PPE to include a particulate respirator (N95 or P100) to prevent the inhalation of the sensitizing powder.
-
Dampening (The Critical Step) : Lightly mist the spilled powder with water containing a mild surfactant (e.g., dish soap) or a high-flashpoint solvent. Causality: Dampening increases the cohesive forces between the particles, completely preventing aerosolization during the mechanical cleanup process.
-
Collection : Use a disposable plastic scoop or damp paper towels to collect the material. Do not use a standard vacuum cleaner unless it is specifically designed for hazardous combustible dusts (HEPA-filtered and explosion-proof).
-
Surface Decontamination : Wash the affected surface with a solvent that dissolves the pyrazolone (e.g., isopropanol), followed by a standard soap and water wash to remove any residual chemical film.
-
Waste Integration : Place all collected material, scoops, and paper towels into a heavy-duty hazardous waste bag, seal it, label it as "Spill Debris: Pyrazolone Derivative," and transfer it to the SAA.
Figure 2: Step-by-step spill response and decontamination workflow for solid organic powders.
References
-
Environmental Protection Agency (EPA). "40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste." eCFR.[Link]
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1200 -- Hazard communication." eCFR.[Link]
Sources
Personal protective equipment for handling 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
As a Senior Application Scientist, I approach the handling of novel or specialized active pharmaceutical ingredients (APIs) not merely as a compliance exercise, but as a mechanistic interaction between chemical topology and human biology.
When working with 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol , we are dealing with a complex, highly lipophilic pyrazolone derivative. Because specific toxicological data for novel derivatives is often limited, we must extrapolate risks from its structural components. The base pyrazolone core (structurally related to compounds like Edaravone) is a known skin and eye irritant and is harmful if swallowed . However, the addition of the bulky, non-polar benzyl and methoxyphenyl moieties significantly increases the molecule's partition coefficient (LogP).
The Causality of Risk: High lipophilicity means that if this compound contacts unprotected skin, it will rapidly dissolve in human sebum and cross the stratum corneum, leading to systemic exposure. Therefore, standard laboratory PPE is insufficient. The protocols below are designed as self-validating systems to ensure absolute containment and safety.
Core Personal Protective Equipment (PPE) Requirements
To mitigate the specific transdermal and inhalation risks associated with lipophilic pyrazolone derivatives, your PPE ensemble must create an impermeable, anti-static barrier.
| PPE Category | Specification | Quantitative Metric / Material | Causality / Rationale |
| Hand Protection | Double-layered Nitrile | ≥ 5 mil thickness (Outer layer) | Nitrile provides superior resistance to non-polar compounds. Double-gloving ensures a sterile inner barrier if the outer glove is breached. |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1+ Certified | Protects the highly vascularized ocular mucosa from accidental aerosolization of fine powders. |
| Body Protection | Fluid-Resistant Lab Coat | 100% Cotton or Nomex | Synthetic blends generate static electricity, which can aerosolize dry powders. Cotton prevents static cling. |
| Respiratory | Particulate Respirator | N95 or P100 (Minimum) | Required only if a fume hood fails or during a spill. Filters >95% of airborne particulates <0.3 microns. |
Step-by-Step Operational Handling Protocol
According to the National Research Council's Prudent Practices in the Laboratory, handling novel compounds requires a multi-layered approach combining engineering controls with strict operational hygiene. This protocol incorporates self-validating steps so you can physically confirm your safety at each stage.
Step 1: Environmental Verification (Self-Validating)
-
Action: Turn on the chemical fume hood and set the sash to the designated operating height (typically 18 inches).
-
Validation: Do not rely solely on the digital monitor. Hold a delicate task wipe (e.g., Kimwipe) at the base of the sash. It must actively pull inward. This physically validates that negative pressure (>100 feet per minute) is established.
Step 2: PPE Donning and Integrity Check
-
Action: Put on your lab coat and safety goggles. Don the inner layer of standard nitrile gloves.
-
Validation: Before donning the thicker outer nitrile gloves, trap air inside them and roll the cuff to inflate the fingers. Squeeze gently to verify there are no micro-punctures.
Step 3: Dispensing and Weighing
-
Action: Place an anti-static weigh boat on the analytical balance inside the fume hood. Use a grounded, stainless-steel micro-spatula to transfer the 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol.
-
Causality: Lipophilic powders are highly susceptible to static charge. Using anti-static tools prevents the powder from repelling off the spatula and aerosolizing into your breathing zone.
Step 4: Wet-Wipe Decontamination
-
Action: Once the compound is sealed in its secondary container, spray a task wipe with a 10% ethanol/water solution and wipe down the balance and hood surface.
-
Causality: Never use a dry brush to clean up powder residues. Dry sweeping aerosolizes the compound. The wet-wipe method traps the lipophilic particles in the solvent matrix for safe disposal.
Figure 1: Operational workflow for handling highly lipophilic pyrazolone derivatives.
Disposal and Spill Management Plan
Because this compound is a complex synthetic organic molecule, its waste must be managed strictly in accordance with EPA Resource Conservation and Recovery Act (RCRA) Subpart K regulations, which govern hazardous waste in academic and research laboratories .
Step 1: Waste Segregation
-
Action: Separate solid waste (contaminated gloves, weigh boats, task wipes) from liquid waste (solvent solutions containing the compound).
-
Causality: Mixing solid matrix waste with liquid solvent waste complicates the EPA-mandated incineration process and increases the risk of exothermic cross-reactions in the waste carboy.
Step 2: RCRA-Compliant Labeling
-
Action: Attach a hazardous waste tag to the container before the first drop of waste goes in. Write the full IUPAC name: "4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol".
-
Validation: Ensure no abbreviations or structural formulas are used on the label, as this violates OSHA and EPA hazard communication standards.
Step 3: Satellite Accumulation Area (SAA) Storage
-
Action: Store the sealed waste container in a designated SAA inside a secondary containment bin. The bin must be capable of holding 110% of the volume of the primary container.
Step 4: Spill Response Protocol
-
Action: In the event of a spill outside the fume hood, immediately evacuate the immediate 5-foot radius. Don an N95 respirator. Cover the powder with absorbent spill pads lightly dampened with water to prevent dust generation, scoop the material into a hazardous waste bag, and contact your Environmental Health and Safety (EHS) department for emergency pickup.
Figure 2: RCRA Subpart K compliant disposal pathway for hazardous laboratory waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
